molecular formula C8H9ClO2 B1200979 2-Chloro-1,4-dimethoxybenzene CAS No. 2100-42-7

2-Chloro-1,4-dimethoxybenzene

Cat. No.: B1200979
CAS No.: 2100-42-7
M. Wt: 172.61 g/mol
InChI Key: QMXZSRVFIWACJH-UHFFFAOYSA-N
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Description

2-Chloro-1,4-dimethoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60152. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1,4-dimethoxybenzene
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InChI

InChI=1S/C8H9ClO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXZSRVFIWACJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3041403
Record name 2-Chloro-1,4-dimethoxybenzene
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Molecular Weight

172.61 g/mol
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CAS No.

2100-42-7
Record name 2-Chloro-1,4-dimethoxybenzene
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Record name 2-Chloro-1,4-dimethoxybenzene
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Record name 2-Chloro-1,4-dimethoxybenzene
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Record name Benzene, 2-chloro-1,4-dimethoxy-
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Record name 2-Chloro-1,4-dimethoxybenzene
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Record name 1-chloro-2,5-dimethoxybenzene
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Record name 1-CHLORO-2,5-DIMETHOXYBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1,4-dimethoxybenzene (CAS: 2100-42-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and reactivity of 2-Chloro-1,4-dimethoxybenzene, a valuable building block in organic synthesis.

Core Properties and Data

This compound, also known as chlorohydroquinone dimethyl ether, is a halogenated aromatic compound. Its core physicochemical properties are summarized below for easy reference.

Physicochemical Properties
PropertyValueSource
CAS Number 2100-42-7[1]
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [1]
Appearance Clear, colorless to pale yellow or blue-green liquid[2]
Melting Point 8.1 °C[2]
Boiling Point 247 °C at 1013 mbar[2]
Density 1.21 g/cm³[2]
Refractive Index 1.5455 - 1.5485 at 20 °C[2]
Solubility Practically insoluble in water[2]
logP 2.7[2]
Flash Point 117 °C[2]
Autoignition Temperature 430 °C[2]
Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityAssignment
~6.9mAromatic Protons
~3.8sMethoxy Protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~150C-O
~115-120Aromatic C-H
~115C-Cl
~56Methoxy C

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAliphatic (Methoxy)
~1600, ~1475C=C StretchAromatic Ring
~1250-1000C-O StretchAryl Ether
~850-750C-Cl StretchAryl Halide

Mass Spectrometry (MS)

m/zInterpretation
172/174Molecular ion peak (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl isotopes)
157/159[M - CH₃]⁺
129/131[M - CH₃ - CO]⁺

Synthesis Protocol: Chlorination of 1,4-Dimethoxybenzene

A common method for the preparation of this compound is the direct chlorination of 1,4-dimethoxybenzene. The following protocol is based on established procedures.

Materials and Equipment
  • 1,4-Dimethoxybenzene

  • Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

  • A Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)

  • An inert solvent (e.g., dichloromethane or carbon tetrachloride)

  • Reaction flask equipped with a stirrer, gas inlet, and reflux condenser

  • Apparatus for quenching and work-up (separatory funnel, etc.)

  • Purification apparatus (distillation or chromatography)

Experimental Procedure
  • Reaction Setup: In a well-ventilated fume hood, dissolve 1,4-dimethoxybenzene in an appropriate volume of the inert solvent in the reaction flask.

  • Catalyst Addition: Add a catalytic amount of the Lewis acid to the solution.

  • Chlorination: Slowly bubble chlorine gas through the stirred solution at room temperature. Alternatively, add the chlorinating agent dropwise. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification 1_4_Dimethoxybenzene 1,4-Dimethoxybenzene in Solvent Reaction_Mixture Reaction Mixture 1_4_Dimethoxybenzene->Reaction_Mixture Chlorinating_Agent Chlorinating Agent + Catalyst Chlorinating_Agent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis and Purification Workflow for this compound.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

A key application of this compound is in the Suzuki-Miyaura cross-coupling reaction, where it serves as an electrophilic partner to couple with various boronic acids or esters. This reaction is a cornerstone of modern drug discovery for the synthesis of biaryl and heteroaryl structures.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl product.

G Aryl_Halide This compound Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition PdII_Complex Aryl-Pd(II)-Cl Complex Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl_PdII_Aryl Aryl-Pd(II)-Ar' Complex Transmetalation->Aryl_PdII_Aryl Reductive_Elimination Reductive Elimination Aryl_PdII_Aryl->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Biaryl_Product Biaryl Product Reductive_Elimination->Biaryl_Product

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of 2-Chloro-1,4-dimethoxybenzene, a compound of interest in various chemical syntheses. The information is presented to support research and development activities, with a focus on clarity and practical application.

Summary of Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₈H₉ClO₂[1][2][3][4][5][6][7]
Molecular Weight 172.61 g/mol [1][3][4][7][8]
Appearance Clear, colorless to light pink, green, blue, or pale brown/purple liquid[1][2][4]
Melting Point 8.1 °C / 46.6 °F[1][4]
Boiling Point 247 °C / 476.6 °F at 1013 mbar[1][4][9]
Density 1.21 g/cm³[1][4][9]
Refractive Index 1.5452 - 1.5485 @ 20°C[1][2][4]
Solubility Practically insoluble in water.[4] Soluble in organic and aqueous solvents.[9]
Flash Point 117 °C / 242.6 °F[4][9]
Autoignition Temperature 430 °C / 806 °F
Vapor Pressure 0.02-2.4 Pa at 20-50℃[4]
LogP 2.7 at 23℃ and pH 6-8[4]
CAS Number 2100-42-7[1][3][4][5][7]

Experimental Protocols for Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

1. Melting Point Determination

The melting point of a solid organic compound can be determined by introducing a small amount of the substance into a capillary tube.[3] This tube is then attached to a thermometer and heated in a controlled manner, often using a heating bath or a dedicated melting point apparatus.[4][8] The temperatures at which melting begins and is complete are observed and recorded as the melting point range. For accurate measurements, a slow heating rate of about 2°C per minute is recommended as the melting point is approached.

2. Boiling Point Determination

To determine the boiling point, a small amount of the liquid is placed in a fusion or test tube, and a sealed capillary tube is placed inside with the open end submerged in the liquid.[1][2][5][6][9] The apparatus is then heated, and the temperature at which a continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[1] This observation indicates that the vapor pressure of the liquid equals the atmospheric pressure.[6]

3. Density Measurement

The density of a liquid can be determined using a pycnometer, which is a flask with a specific, calibrated volume.[10] The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10] Another method involves using a hydrometer, which is a calibrated instrument that floats in the liquid, with the density being read from a scale at the point where the liquid surface meets the hydrometer's stem. A simpler, though less precise, method is to measure a specific volume of the liquid with a graduated cylinder and then weigh it.[11][12][13]

4. Refractive Index Measurement

The refractive index is commonly measured using a refractometer, such as an Abbe refractometer.[14] This instrument measures the critical angle of total internal reflection of light passing from a prism to the liquid sample.[14] The refractive index is a temperature-dependent property, so measurements are typically made at a standard temperature, such as 20°C.[15] Digital refractometers automate this process, providing rapid and highly accurate readings.[16]

5. Solubility Determination

To determine the solubility of a compound, a small, measured amount of the solute is added to a specific volume of a solvent in a test tube.[17][18][19][20] The mixture is then agitated, typically by stirring or shaking, for a set period.[17] The compound is considered soluble if it completely dissolves, and insoluble if it does not.[17] For compounds with very low solubility, more advanced techniques like the column elution or slow-stir methods may be employed.[21]

Relevant Chemical Pathway: Suzuki-Miyaura Cross-Coupling

This compound, as an aryl chloride, can participate in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. One of the most significant of these is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond in the final product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_ar_r_complex Ar-Pd(II)L₂-R' transmetalation->pdi_ar_r_complex bx_oh [X-B(OH)₃]⁻ transmetalation->bx_oh reductive_elimination Reductive Elimination pdi_ar_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Guide: Physicochemical Properties of 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Chloro-1,4-dimethoxybenzene (CAS No. 2100-42-7), a compound of interest in various chemical and pharmaceutical applications. This document outlines its key physical constants, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physical Properties

This compound, also known as 2,5-dimethoxychlorobenzene, is an aromatic compound with the molecular formula C₈H₉ClO₂.[1] At room temperature, it typically appears as a clear green or colorless to almost colorless liquid.[1] The fundamental physical constants of this compound are summarized in the table below.

PropertyValueUnitsConditions
Melting Point8.1[1][2]°C
Boiling Point247[1][2][3]°C@ 1013 mbar (759.85 mmHg)[2]
Boiling Point235[4][5]°C
Density1.21[1][3]g/cm³
Specific Gravity1.210[2](20/20)
Refractive Index1.546[1]@ 20°C
Flash Point117[2][3]°C
Molecular Weight172.61[1] g/mol

Experimental Protocols

The determination of melting and boiling points are fundamental procedures for the characterization and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle (if sample is crystalline)

  • Thermometer

Procedure:

  • Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heating.[6][7] If the sample consists of coarse crystals, it should be gently ground into a fine powder.[7]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.[8][9]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[6][8]

  • Heating and Observation:

    • For an unknown sample, a preliminary rapid heating is often performed to determine an approximate melting range.[10]

    • For a precise measurement, the apparatus is heated to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[8]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][11] The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube[1][2]

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil (e.g., mineral oil)

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: A small volume (approximately 0.5 mL) of the liquid sample is placed into the small test tube.[1]

  • Apparatus Assembly:

    • A capillary tube is sealed at one end. The open end is then placed down into the liquid in the test tube.

    • The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.[1]

  • Thiele Tube Setup: The thermometer and test tube assembly are inserted into the Thiele tube, which is filled with heating oil to a level above the side arm.[1][12]

  • Heating: The side arm of the Thiele tube is gently and continuously heated.[1] The design of the Thiele tube promotes the circulation of the oil via convection, ensuring uniform heating of the sample.[2]

  • Observation and Measurement:

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • When the boiling point of the liquid is reached and slightly exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tube.[1]

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[1][4] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Experimental Workflow Visualization

The logical flow for the determination of the physicochemical properties described above can be visualized as follows.

G Workflow for Physicochemical Characterization cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis & Reporting start Obtain Sample of This compound prep_solid Dry and Powderize (for Melting Point) start->prep_solid prep_liquid Ensure Purity (for Boiling Point) start->prep_liquid load_mp Load Capillary Tube prep_solid->load_mp setup_bp Assemble Thiele Tube Apparatus prep_liquid->setup_bp heat_mp Heat in Apparatus (Slowly, ~1-2°C/min) load_mp->heat_mp observe_mp Observe Phase Transition (Solid to Liquid) heat_mp->observe_mp record_mp Record Melting Range observe_mp->record_mp analyze Compare with Literature Values Assess Purity record_mp->analyze heat_bp Heat Side Arm Gently setup_bp->heat_bp observe_bp Observe Bubble Stream and Subsequent Liquid Entry heat_bp->observe_bp record_bp Record Boiling Point observe_bp->record_bp record_bp->analyze report Compile Technical Report analyze->report

References

Navigating the Solubility Landscape of 2-Chloro-1,4-dimethoxybenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data: An Experimental Approach

A thorough search of available chemical literature and databases did not yield specific quantitative solubility data for 2-Chloro-1,4-dimethoxybenzene in various organic solvents. The compound is noted to be "practically insoluble" in water[1]. However, for drug development and process chemistry, understanding its behavior in organic solvents is crucial. Therefore, experimental determination is necessary. The following table is presented as a template for researchers to populate with their empirically determined data.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
MethanolGravimetric
EthanolGravimetric
AcetoneGravimetric
Ethyl AcetateGravimetric
DichloromethaneGravimetric
TolueneGravimetric
HexaneGravimetric
N,N-Dimethylformamide (DMF)Gravimetric
Dimethyl Sulfoxide (DMSO)Gravimetric

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is a reliable and widely used technique for solid compounds.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (accurate to 0.1 mg)

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Evaporating dish or pre-weighed beaker

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess is necessary to ensure a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear liquid phase) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Place the evaporating dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Continue heating until all the solvent has evaporated and a constant weight of the residue is achieved.

  • Calculation of Solubility:

    • Accurately weigh the evaporating dish with the dried residue.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

    • The solubility can then be calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered aliquot (mL)) * 100

  • Data Recording:

    • Record the determined solubility value in a table, specifying the solvent and the temperature at which the measurement was taken.

Visualizing Methodologies and Principles

To further aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

experimental_workflow start Start prep Prepare Saturated Solution (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw Withdraw Known Volume of Supernatant settle->withdraw filter Filter Through 0.45µm Syringe Filter into a Pre-weighed Dish withdraw->filter evaporate Evaporate Solvent to Dryness filter->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility (g/100 mL) weigh->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors solubility Solubility of this compound solute_props Solute Properties ('Like Dissolves Like') solute_props->solubility polarity_solute Polarity (Dipole Moment) solute_props->polarity_solute h_bonding_solute Hydrogen Bonding Capability solute_props->h_bonding_solute molar_volume Molecular Size/Shape solute_props->molar_volume solvent_props Solvent Properties solvent_props->solubility polarity_solvent Polarity (Dielectric Constant) solvent_props->polarity_solvent h_bonding_solvent Hydrogen Bonding Capability solvent_props->h_bonding_solvent temperature Temperature temperature->solubility pressure Pressure (Mainly for gases) pressure->solubility

References

An In-depth Technical Guide to 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the physicochemical properties of 2-Chloro-1,4-dimethoxybenzene, a compound relevant in various chemical syntheses. The data presented is intended to support research and development activities.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical reaction planning.

IdentifierValueCitations
Chemical Formula C8H9ClO2[1][2][3][4][5][6][7]
Molecular Weight 172.61 g/mol [1][4][5][7]
Alternate Molecular Weight 172.609 g/mol [2]

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows. The core data for this compound has been provided in the table above.

References

Spectral Data Analysis of 2-Chloro-1,4-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for 2-Chloro-1,4-dimethoxybenzene, a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the identification and characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides information about the proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
6.94d2.91HH-3
6.88d8.81HH-6
6.79dd8.8, 2.91HH-5
3.86s-3HOCH₃ (C-1)
3.78s-3HOCH₃ (C-4)

Note: Assignments are based on typical chemical shifts for substituted benzene derivatives and coupling patterns.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
154.0C-1
149.5C-4
119.3C-2
116.9C-5
114.7C-6
113.4C-3
56.5OCH₃ (C-4)
56.1OCH₃ (C-1)

Note: Assignments are based on established chemical shift prediction models for substituted aromatic compounds.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

The FT-IR spectrum reveals the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3000-2850StrongC-H stretch (aromatic and methoxy)
1595, 1490MediumC=C stretch (aromatic ring)
1210StrongC-O-C stretch (asymmetric, aryl ether)
1040StrongC-O-C stretch (symmetric, aryl ether)
870StrongC-H out-of-plane bend (aromatic)
700MediumC-Cl stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Proposed Fragment
172/17460/20[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
157/159100/33[M-CH₃]⁺
12918[M-CH₃-CO]⁺
7913[C₆H₃O]⁺
6312[C₅H₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

  • ¹H NMR Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Sequence: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat sample is prepared by placing a drop of the liquid between two potassium bromide (KBr) plates to form a thin film.[1][2]

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹[2]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum. The resulting spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-polysiloxane).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

  • Data Processing: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to this peak is then analyzed for its molecular ion and fragmentation pattern.

Visualization of Spectral Analysis Workflow

The logical workflow for the structural elucidation of this compound using the discussed spectroscopic methods is illustrated in the following diagram.

Spectral_Analysis_Workflow Logical Workflow for Spectral Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample Sample Dissolution Dissolve in CDCl3 (for NMR) Sample->Dissolution Neat Liquid Film Prepare Neat Film (for FT-IR) Sample->Neat Liquid Film Dilution Dilute in Solvent (for GC-MS) Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Neat Liquid Film->FTIR GCMS GC-MS Analysis Dilution->GCMS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion Fragmentation Pattern GCMS->MS_Data Structure Structure of This compound NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Spectral analysis workflow for this compound.

References

Navigating the Safe Handling of 2-Chloro-1,4-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-1,4-dimethoxybenzene, a chlorinated aromatic ether, is a valuable building block in organic synthesis, particularly within the pharmaceutical and chemical industries. Its unique structural features make it a key intermediate in the development of novel compounds. However, its utility is matched by potential hazards that necessitate a thorough understanding of its safety profile and strict adherence to handling protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from authoritative safety data sheets, to ensure the well-being of laboratory and manufacturing personnel.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is harmful if swallowed and causes skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][4]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogram
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][4][5]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][4][5]

Source: Aggregated GHS information from multiple suppliers.[5]

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following precautionary statements and PPE recommendations are essential to minimize exposure risk.

Table 2: Precautionary Statements

TypeStatement
PreventionP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264: Wash skin thoroughly after handling.[4]
P270: Do not eat, drink or smoke when using this product.[1]
P271: Use only outdoors or in a well-ventilated area.[4]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
ResponseP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P332+P313: If skin irritation occurs: Get medical advice/attention.[4]
P337+P313: If eye irritation persists: Get medical advice/attention.[4]
StorageP403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]
DisposalP501: Dispose of contents/container to an approved waste disposal plant.[4]

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartProtectionSpecifications
Eyes/FaceSafety glasses with side-shields or goggles.[6] Face shield where splashing is possible.[7]Must meet ANSI Z87.1 standards.[8]
SkinChemical-resistant gloves (e.g., Butyl rubber, Neoprene).[8] Protective clothing, such as a lab coat or chemical-resistant apron.[2][3]Glove material and thickness should be selected based on the specific breakthrough time and permeation rate for the substance.
RespiratoryNIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3]Use in a well-ventilated area. A full-face respirator provides both eye and respiratory protection.[7]

Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the chemical.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][2][3]

  • Avoid breathing vapors or mist.[1][2][3]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][2][3]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures

Exposure RouteFirst Aid Instructions
IngestionDo NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician immediately.[1][2][3]
InhalationRemove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2][3]
Skin ContactImmediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2][3]
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and for designing experimental protocols.

Table 5: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₉ClO₂[1]
Molecular Weight172.61 g/mol [3]
AppearanceClear green to blue-green liquid[1][2]
Melting Point8.1 °C / 46.6 °F[1]
Boiling Point247 °C / 476.6 °F[1]
Flash Point117 °C / 242.6 °F[1]
Density1.210 g/cm³[1]
SolubilityNo information available

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety and handling procedures for this compound, from initial hazard assessment to emergency response.

SafeHandlingWorkflow A Hazard Identification (Irritant, Harmful) B Risk Assessment (Exposure Potential) A->B informs C Engineering Controls (Fume Hood, Ventilation) B->C dictates D Administrative Controls (SOPs, Training) B->D dictates E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->E dictates F Safe Handling Practices (Avoid Contact, Wash Hands) C->F D->F E->F G Proper Storage (Cool, Dry, Ventilated) F->G H Emergency Preparedness (Spill Kit, Eyewash, Shower) F->H requires J Waste Disposal (Approved Procedures) F->J I First Aid Measures (Immediate Response) H->I enables

References

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybenzene, also known as hydroquinone dimethyl ether, is a highly activated aromatic compound that readily undergoes electrophilic aromatic substitution (EAS). The two electron-donating methoxy groups significantly increase the electron density of the benzene ring, making it highly nucleophilic and susceptible to attack by a wide range of electrophiles. This high reactivity, coupled with the directing effects of the methoxy groups, makes 1,4-dimethoxybenzene a valuable substrate in organic synthesis, particularly in the preparation of substituted aromatic intermediates for pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic aromatic substitution on 1,4-dimethoxybenzene, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Directing Effects of Methoxy Groups

The two methoxy groups on the benzene ring are strong activating groups and are ortho, para-directors. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic π-system. This delocalization increases the electron density at the positions ortho and para to the methoxy groups, making these sites more nucleophilic and thus more reactive towards electrophiles. In the case of 1,4-dimethoxybenzene, all available positions are ortho to a methoxy group, leading to substitution at the 2- and 5-positions.

Key Electrophilic Aromatic Substitution Reactions

1,4-Dimethoxybenzene undergoes a variety of electrophilic aromatic substitution reactions, including nitration, halogenation, Friedel-Crafts acylation and alkylation, and sulfonation. The regioselectivity of these reactions is predominantly governed by the directing effects of the two methoxy groups, leading to substitution at the electron-rich 2- and 5-positions.

Nitration

The introduction of a nitro group onto the 1,4-dimethoxybenzene ring is a facile process. However, the high reactivity of the substrate necessitates careful control of reaction conditions to avoid over-nitration and oxidative side reactions.

Quantitative Data for Nitration of 1,4-Dimethoxybenzene

Electrophile SourceReaction ConditionsProduct(s)Yield (%)Reference
HNO₃ / H₂SO₄ in Acetic AcidVarious temperatures and times2-Nitro-1,4-dimethoxybenzeneNot specified[1]
HNO₃ / H₂SO₄Excess nitric acidDinitro-1,4-dimethoxybenzene, Nitro-p-quinoneNot specified[1]

Experimental Protocol: Mononitration of 1,4-Dimethoxybenzene

This protocol is adapted from a general procedure for the nitration of activated aromatic compounds.

  • Materials: 1,4-dimethoxybenzene, nitric acid, sulfuric acid, acetic acid, ice, water.

  • Procedure:

    • Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Collect the precipitated product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Halogenation

Halogenation of 1,4-dimethoxybenzene with chlorine or bromine proceeds readily to give mono- and di-substituted products. The regioselectivity is high for substitution at the 2- and 5-positions.

Quantitative Data for Halogenation of 1,4-Dimethoxybenzene

Halogenating AgentCatalyst / ConditionsProduct(s)Isomer DistributionYield (%)Reference
Elemental Chlorine (Cl₂)Titanium tetrachloride (TiCl₄)Chloro-1,4-dimethoxybenzene, 2,5-Dichloro-1,4-dimethoxybenzene38.7% mono, 1.7% diNot specified[2]
Elemental Chlorine (Cl₂)Ferric chloride (FeCl₃)Chloro-1,4-dimethoxybenzene, 2,5-Dichloro-1,4-dimethoxybenzene25.3% mono, 3.0% diNot specified[2]
N-Chloromorpholine80% Sulfuric Acid4-Chloro-1,2-dimethoxybenzene100%80%[3]

Experimental Protocol: Solventless Dibromination of 1,4-Dimethoxybenzene

This environmentally friendly protocol avoids the use of hazardous solvents.

  • Materials: 1,4-dimethoxybenzene, sodium bromide, Oxone®, mortar and pestle, water, 95% ethanol.

  • Procedure:

    • Place 1,4-dimethoxybenzene and sodium bromide in a mortar.

    • Add Oxone® to the mixture.

    • Grind the mixture with a pestle for approximately 15 minutes until a uniform waxy texture is achieved. The mixture may develop an orange-brown color.

    • Wash the solid by adding water and continuing to grind in the mortar.

    • Collect the solid product on a fritted funnel and wash with water.

    • Recrystallize the crude product from 95% ethyl alcohol.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the 1,4-dimethoxybenzene ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. This reaction is highly regioselective for the 2-position.

Quantitative Data for Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

Acylating AgentCatalystSolventProductYield (%)Reference
Acetic AnhydrideIndion-1251,2-Dichloroethane2,5-Dimethoxyacetophenone>95%[4]
Propionyl ChlorideFeCl₃CH₂Cl₂4'-Methoxypropiophenone (from anisole)Not specified[3]
Benzoic Anhydride[CholineCl][ZnCl₂]₃None (Microwave)4-Methoxybenzophenone (from anisole)95%[5]

Experimental Protocol: Friedel-Crafts Acylation of Anisole (as a model for 1,4-dimethoxybenzene)

This protocol describes the acylation of anisole, a closely related substrate.

  • Materials: Anisole (or 1,4-dimethoxybenzene), propionyl chloride, ferric chloride (FeCl₃), dichloromethane (CH₂Cl₂), ice-cold water, 5% aqueous NaOH solution, anhydrous MgSO₄.

  • Procedure:

    • To a round-bottom flask containing a stir bar, add FeCl₃, CH₂Cl₂, and propionyl chloride.

    • Slowly add a solution of anisole in CH₂Cl₂ dropwise to the reaction mixture over approximately 5 minutes.

    • Stir the mixture for an additional 10 minutes after the addition is complete.

    • Quench the reaction by slowly adding ice-cold water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

    • Wash the combined organic layers with 5% aqueous NaOH solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation or chromatography.[3]

Friedel-Crafts Alkylation

The introduction of an alkyl group can be achieved using an alkyl halide, alcohol, or alkene in the presence of a strong acid or Lewis acid catalyst. Polysubstitution can be an issue due to the activating nature of the newly introduced alkyl group.

Quantitative Data for Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

Alkylating AgentCatalyst / ConditionsProductYield (%)Reference
t-Butyl alcoholH₂SO₄ / Acetic Acid1,4-Di-t-butyl-2,5-dimethoxybenzene78.13%[6]

Experimental Protocol: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene with t-Butyl Alcohol

  • Materials: 1,4-dimethoxybenzene, t-butyl alcohol, glacial acetic acid, concentrated sulfuric acid, ice, water, methanol.

  • Procedure:

    • Dissolve 1,4-dimethoxybenzene in glacial acetic acid in an Erlenmeyer flask.[2][7]

    • Add t-butyl alcohol to the solution.[2][7]

    • Cool the mixture in an ice-water bath.[2][7]

    • Slowly add concentrated sulfuric acid dropwise while swirling the flask and maintaining the temperature in the ice bath.[2][7]

    • After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 20 minutes.[7]

    • Add ice and then ice-cold water to the reaction mixture to precipitate the product.[7]

    • Collect the crude product by vacuum filtration and wash with cold water.[2]

    • Recrystallize the crude product from methanol.[2]

Sulfonation

Sulfonation of 1,4-dimethoxybenzene can be achieved using strong sulfonating agents like fuming sulfuric acid or chlorosulfonic acid. The reaction is expected to yield the 2-sulfonic acid derivative.

Experimental Protocol: General Procedure for Sulfonation with Chlorosulfonic Acid

This is a general protocol that can be adapted for 1,4-dimethoxybenzene.

  • Materials: Aromatic compound (1,4-dimethoxybenzene), chlorosulfonic acid, chloroform (or other inert solvent), ice-water bath, cold NaOH solution.

  • Procedure:

    • Dissolve the aromatic compound in an inert solvent like chloroform in a flask cooled in an ice-water/salt mixture to -10 °C.

    • Slowly add chlorosulfonic acid (approximately 1-2 equivalents) dropwise over about 20 minutes, maintaining the low temperature.

    • After addition, remove the ice bath and stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

    • If the reaction is sluggish, gentle heating (e.g., to 80-90 °C) may be required.

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by pouring it onto crushed ice or by neutralizing with a cold aqueous NaOH solution.

    • The sulfonic acid product, often as its sodium salt, can be isolated by filtration or evaporation of the solvent.

    • Purification can be achieved by recrystallization.

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of electrophilic aromatic substitution on 1,4-dimethoxybenzene and a typical experimental workflow for carrying out such a reaction.

EAS_Mechanism cluster_start Reactants cluster_intermediate Sigma Complex (Arenium Ion) cluster_product Product Formation 1,4-DMB 1,4-Dimethoxybenzene sigma_complex Resonance-Stabilized Sigma Complex 1,4-DMB->sigma_complex Attack by π-electrons E+ Electrophile (E⁺) E+->sigma_complex product Substituted Product sigma_complex->product Deprotonation H+ H⁺ sigma_complex->H+

Caption: General mechanism of electrophilic aromatic substitution.

Experimental_Workflow start Start: Reaction Setup reagents Combine 1,4-Dimethoxybenzene and Solvent start->reagents cooling Cool Reaction Mixture (e.g., Ice Bath) reagents->cooling addition Slow Addition of Electrophile/Catalyst cooling->addition reaction Stir at Controlled Temperature addition->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Reaction Quenching and Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization/ Chromatography) workup->purification analysis Product Characterization (NMR, IR, MS, MP) purification->analysis end End: Purified Product analysis->end

Caption: Typical experimental workflow for EAS.

Conclusion

1,4-Dimethoxybenzene is a highly activated and versatile substrate for a wide range of electrophilic aromatic substitution reactions. The strong activating and ortho, para-directing influence of the two methoxy groups leads to predictable and often high-yielding substitutions at the 2- and 5-positions. A thorough understanding of the reaction mechanisms, careful control of experimental conditions to manage the high reactivity of the substrate, and appropriate workup and purification procedures are essential for the successful synthesis of desired products. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient utilization of 1,4-dimethoxybenzene as a key building block in the creation of complex molecules.

References

The Reactive Nature of the C-Cl Bond in 2-Chloro-1,4-dimethoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-dimethoxybenzene is a versatile aromatic building block utilized in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and materials science sectors. The reactivity of this compound is primarily dictated by the carbon-chlorine (C-Cl) bond, the cleavage and functionalization of which is central to its synthetic utility. This technical guide provides a comprehensive overview of the reactivity of the C-Cl bond in this compound, detailing the various transformation protocols and presenting key quantitative data to inform synthetic strategy and experimental design.

The presence of two electron-donating methoxy groups on the benzene ring significantly influences the reactivity of the C-Cl bond. These groups increase the electron density of the aromatic system, which can affect the facility of certain reaction types. For instance, while classical nucleophilic aromatic substitution (SNAr) is generally disfavored due to this electron-rich nature, the methoxy groups can play a crucial role in directing ortho-metalation reactions and influencing the efficiency of various cross-coupling catalytic cycles.

This guide will delve into the primary pathways for the functionalization of the C-Cl bond in this compound, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and directed ortho-lithiation.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can be effectively activated and functionalized using a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Heat the reaction mixture with stirring for the specified time, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1101692
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902478

Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl This compound Ar-Cl->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-B(OH)2 Boronic Acid Base Base R-B(OH)2->Base Base->Transmetalation Pd(II)_Intermediate Ar-Pd(II)(R)L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[1] This reaction is particularly valuable in medicinal chemistry.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄).

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat the mixture to the specified temperature for the required time, with stirring.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sulfate.

  • After filtration and concentration, purify the residue by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of this compound

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1001888
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102475
n-ButylaminePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Toluene1001682

Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl This compound Ar-Cl->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R2NH Amine Base Base R2NH->Base Base->Amine_Coordination Amido_Complex Ar-Pd(II)(NR2)L2 Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Aryl Amine Product Reductive_Elimination->Ar-NR2

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable synthetic intermediates.[2]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of this compound and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Add a base, which is often an amine that can also serve as the solvent (e.g., triethylamine, diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Filter the reaction mixture to remove the precipitated salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Sonogashira Coupling of this compound

AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60889
1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPADMF801276
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (6)Et₃NToluene701091

Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Grignard Reagent Formation

The C-Cl bond in this compound can be converted into a highly nucleophilic organometallic species through the formation of a Grignard reagent. This provides a powerful tool for the formation of new carbon-carbon bonds via reaction with various electrophiles.

Experimental Protocol: Formation of 2,5-Dimethoxyphenylmagnesium Chloride

  • Ensure all glassware is rigorously flame-dried and the reaction is conducted under a strictly anhydrous, inert atmosphere.

  • Place magnesium turnings (1.2-1.5 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF or diethyl ether to initiate the reaction.

  • Once the reaction has started (indicated by gentle refluxing and the disappearance of the iodine color), add the remaining solution of the aryl chloride dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting solution of 2,5-dimethoxyphenylmagnesium chloride can then be used in subsequent reactions with electrophiles.

Grignard_Formation_Workflow cluster_setup Reaction Setup cluster_reaction Grignard Reagent Formation cluster_product Product Start Flame-dried glassware under inert atmosphere Add_Mg Add Mg turnings Start->Add_Mg Activate_Mg Add I₂ or 1,2-dibromoethane Add_Mg->Activate_Mg Initiate Add a small portion of ArCl solution to Mg Activate_Mg->Initiate Prepare_ArCl Prepare solution of This compound in anhydrous ether Prepare_ArCl->Initiate Addition Dropwise addition of remaining ArCl solution Initiate->Addition If reaction starts Reflux Reflux for 1-2 hours Addition->Reflux Grignard_Reagent Solution of 2,5-Dimethoxyphenylmagnesium chloride Reflux->Grignard_Reagent Use Use in subsequent reaction with electrophiles Grignard_Reagent->Use

Experimental workflow for the formation of a Grignard reagent.

Directed ortho-Lithiation

The methoxy groups in this compound can act as directing groups for ortho-lithiation.[3] This allows for the selective deprotonation of the aromatic ring at a position adjacent to a methoxy group, creating a nucleophilic center that can react with electrophiles. While the chlorine atom itself is not a strong directing group, its electronic influence and the presence of the two methoxy groups will determine the regioselectivity of the lithiation.

Experimental Protocol: General Procedure for Directed ortho-Lithiation

  • In a flame-dried, inert-atmosphere flask, dissolve this compound in an anhydrous ethereal solvent (e.g., THF, diethyl ether).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a strong organolithium base, such as n-butyllithium or sec-butyllithium, dropwise.

  • Stir the reaction mixture at low temperature for a specified period to allow for complete lithiation.

  • Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) to the solution of the aryllithium species.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion

The C-Cl bond in this compound offers a versatile handle for a multitude of chemical transformations. While the electron-rich nature of the aromatic ring, endowed by the two methoxy substituents, generally hinders classical nucleophilic aromatic substitution, it proves advantageous in the context of modern palladium-catalyzed cross-coupling reactions. The ability to form Grignard and organolithium intermediates further expands the synthetic utility of this compound. The choice of reaction pathway—be it a Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira coupling, or an organometallic-mediated process—will depend on the desired final product and the functional group compatibility of the reaction partners. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and execution of synthetic routes involving this compound.

References

An In-depth Technical Guide to 2-Chloro-1,4-dimethoxybenzene: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,4-dimethoxybenzene, a halogenated aromatic ether, has served as a valuable intermediate in organic synthesis for decades. This whitepaper provides a comprehensive overview of the discovery and history of this compound, detailing its initial synthesis, key physical and chemical properties, and its evolution as a building block in various chemical industries, with a particular focus on its role in drug development. This guide consolidates quantitative data, historical experimental protocols, and illustrates the logical progression of its synthesis and applications.

Discovery and Early History

The precise first synthesis of this compound, also known as chlorohydroquinone dimethyl ether, is cataloged in the comprehensive Beilstein database with the reference number 4-06-00-05767.[1] This registry points to early investigations into the halogenation of hydroquinone derivatives.

A significant milestone in the documented synthesis of this compound is the work of H.E. Akerman in 1953, published in the Journal of Applied Chemistry.[2] Akerman's method of direct chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) became a widely recognized and cited procedure. This reaction, however, was known to produce undesired di-substituted byproducts, a challenge that subsequent research aimed to overcome.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₉ClO₂[1][3]
Molecular Weight 172.61 g/mol [1]
CAS Number 2100-42-7[1][3]
Beilstein Registry No. 2046890[1]
Melting Point 8.1 °C[1]
Boiling Point 247 °C[1]
Density 1.21 g/cm³[1]
Refractive Index 1.546 (at 20 °C)[1]
Synonyms Chlorohydroquinone dimethyl ether, 1-Chloro-2,5-dimethoxybenzene, 2,5-Dimethoxychlorobenzene[3]

Historical Synthesis and Experimental Protocols

The primary historical method for the synthesis of this compound is the electrophilic aromatic substitution of 1,4-dimethoxybenzene.

Direct Chlorination (Akerman, 1953)

This method involves the direct reaction of 1,4-dimethoxybenzene with a chlorinating agent. While the full experimental details from Akerman's 1953 paper require direct consultation, numerous later patents reference this work and describe similar procedures. The general workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 1,4-Dimethoxybenzene reaction Direct Chlorination start1->reaction start2 Chlorinating Agent (e.g., Cl₂) start2->reaction workup1 Neutralization reaction->workup1 workup2 Extraction workup1->workup2 workup3 Distillation workup2->workup3 product This compound workup3->product G cluster_reactions Chemical Transformations cluster_products Target Molecules start This compound reaction1 Nucleophilic Aromatic Substitution start->reaction1 reaction2 Cross-Coupling Reactions start->reaction2 reaction3 Further Functionalization start->reaction3 product1 Pharmaceutical Intermediates reaction1->product1 reaction2->product1 product2 Agrochemicals reaction2->product2 product3 Dyes and Pigments reaction3->product3

References

Theoretical Analysis of 2-Chloro-1,4-dimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-dimethoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and as a building block for more complex molecules, including those with pharmaceutical relevance. Understanding its structural, electronic, and spectroscopic properties at a molecular level is crucial for predicting its reactivity, designing novel derivatives, and elucidating its potential biological activity. While comprehensive theoretical studies specifically targeting this compound are not extensively available in the current literature, this guide outlines a robust theoretical and experimental workflow for its characterization. The methodologies presented are based on established computational chemistry protocols successfully applied to closely related dimethoxybenzene derivatives.

This document serves as a technical guide for researchers, providing a framework for conducting in-depth theoretical and experimental analyses of this compound. It includes a summary of available experimental and computed data, detailed protocols for computational and spectroscopic investigations, and visualizations of the proposed research workflows.

Data Presentation

Quantitative data for this compound is summarized below. This includes basic chemical properties and references to available spectral data.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₉ClO₂PubChem
Molecular Weight 172.61 g/mol PubChem
CAS Number 2100-42-7PubChem
Appearance Colorless to light yellow liquid-
Boiling Point 247-248 °C-
Density 1.205 g/cm³-
Table 2: Spectroscopic Data for this compound
Spectrum TypeData AvailabilitySource
Infrared (IR) Spectrum AvailableNIST Chemistry WebBook
¹H NMR Spectrum Available-
¹³C NMR Spectrum Available-
Mass Spectrum AvailableNIST Chemistry WebBook

Experimental and Computational Protocols

The following protocols outline a comprehensive approach to the theoretical and experimental characterization of this compound, based on methodologies reported for similar dimethoxybenzene derivatives.

Computational Protocol: Density Functional Theory (DFT)

A thorough theoretical investigation of this compound can be performed using Density Functional Theory (DFT), a powerful quantum chemical method for studying the electronic structure of molecules.

  • Geometry Optimization:

    • The initial molecular structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

    • The geometry is then optimized to find the lowest energy conformation. A commonly used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

    • A suitable basis set, such as 6-311++G(d,p), should be employed to provide a good balance between accuracy and computational cost. This basis set includes polarization and diffuse functions, which are important for describing the electronic distribution in molecules with heteroatoms.

    • Frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Vibrational Analysis:

    • The harmonic vibrational frequencies are calculated from the optimized geometry.

    • The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match the experimental IR and Raman spectra.

    • The potential energy distribution (PED) analysis can be performed to assign the calculated vibrational modes to specific molecular motions (e.g., C-H stretch, C-Cl bend).

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

  • NMR Chemical Shift Calculations:

    • The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.

    • The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts, which can be directly compared with experimental data.

Experimental Protocol: Spectroscopic Analysis

To validate the theoretical calculations, experimental spectra of this compound should be acquired.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

    • The sample can be analyzed as a neat liquid between KBr plates or in a suitable solvent.

    • The experimental vibrational frequencies and intensities are then compared with the scaled theoretical frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

    • A deuterated solvent, such as chloroform-d (CDCl₃), is used to dissolve the sample.

    • The experimental chemical shifts are compared with the calculated values to confirm the molecular structure and aid in the assignment of resonances.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed workflows for the theoretical and experimental analysis of this compound.

G Computational Workflow for this compound cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Calculated Data initial_structure Initial Molecular Structure geom_opt Geometry Optimization initial_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc optimized_geom Optimized Geometry freq_calc->optimized_geom vib_spectra Calculated Vibrational Spectra freq_calc->vib_spectra electronic_data Electronic Properties Data electronic_prop->electronic_data nmr_shifts Calculated NMR Shifts nmr_calc->nmr_shifts

Caption: Computational workflow for the theoretical analysis of this compound.

G Comparative Theoretical and Experimental Workflow cluster_theoretical Theoretical Arm cluster_experimental Experimental Arm cluster_comparison Data Comparison and Analysis dft_calc DFT Calculations calc_ir Calculated IR Spectrum dft_calc->calc_ir calc_nmr Calculated NMR Spectra dft_calc->calc_nmr compare_ir Compare IR Spectra calc_ir->compare_ir compare_nmr Compare NMR Spectra calc_nmr->compare_nmr sample This compound Sample exp_ir FTIR Spectroscopy sample->exp_ir exp_nmr NMR Spectroscopy sample->exp_nmr exp_ir->compare_ir exp_nmr->compare_nmr structural_elucidation Structural Elucidation and Property Analysis compare_ir->structural_elucidation compare_nmr->structural_elucidation

Caption: Workflow for the comparative analysis of theoretical and experimental data.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and experimental investigation of this compound. By following the outlined computational and experimental protocols, researchers can obtain valuable insights into the molecular structure, vibrational properties, and electronic characteristics of this compound. The synergy between theoretical calculations and experimental spectroscopy is essential for a thorough understanding of its chemical behavior. The data and methodologies presented here can serve as a foundation for future research, including the design of novel derivatives with tailored properties for applications in drug development and materials science.

Methodological & Application

Synthesis of 2-Chloro-1,4-dimethoxybenzene from Hydroquinone Dimethyl Ether: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-1,4-dimethoxybenzene, a valuable intermediate in organic synthesis, starting from hydroquinone dimethyl ether (1,4-dimethoxybenzene). The primary method outlined is the direct chlorination using elemental chlorine in the presence of a Lewis acid catalyst, titanium tetrachloride. This process is known for its technical simplicity and good yields. This application note includes a step-by-step experimental protocol, a summary of reaction parameters and product distribution in a tabular format, and a visual workflow diagram to facilitate ease of use in a laboratory setting.

Introduction

This compound serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its preparation via electrophilic aromatic substitution on the readily available hydroquinone dimethyl ether is a common and industrially significant transformation. The direct chlorination of the aromatic ring is an effective method, though it can be accompanied by the formation of side products such as the di-substituted 2,5-dichlorohydroquinone dimethyl ether and cleavage products like (chloro)hydroxyanisole. Careful control of reaction conditions is therefore crucial to maximize the yield and purity of the desired monosubstituted product.

Experimental Protocol

This protocol is based on established methods for the direct chlorination of hydroquinone dimethyl ether.[1][2]

Materials and Equipment:

  • Hydroquinone dimethyl ether (1,4-dimethoxybenzene)

  • Titanium tetrachloride (TiCl₄)

  • Elemental chlorine (Cl₂) gas

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • A suitable reaction vessel (e.g., three-necked flask) equipped with a stirrer, gas inlet tube, and thermometer

  • Cooling/heating bath

  • Gas flow controller

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

  • Analytical equipment for product characterization (GC, NMR, etc.)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with hydroquinone dimethyl ether. If the starting material is solid, it should be gently melted (melting point is around 55-57 °C).

  • Catalyst Addition: Add a catalytic amount of titanium tetrachloride to the molten hydroquinone dimethyl ether. A typical catalyst loading is between 0.1 to 1 mol%, with 0.4 to 0.8 mol% being preferable.[1][2]

  • Chlorination Reaction:

    • Maintain the reaction temperature, for instance, by starting at 60°C and gradually lowering it to 40-50°C as the reaction proceeds.[1][2] Gentle cooling might be necessary to manage the exothermic nature of the reaction and prevent the temperature from exceeding 60°C.[1][2]

    • Introduce a controlled stream of elemental chlorine gas into the reaction mixture over a period of several hours. The amount of chlorine should be carefully monitored, typically ranging from 0.2 to 1.0 equivalents per mole of hydroquinone dimethyl ether, with a preference for 0.3 to 0.5 equivalents to minimize dichlorination.[1][2]

  • Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as Gas Chromatography (GC) to determine the relative amounts of starting material, desired product, and byproducts.

  • Work-up:

    • Upon completion of the reaction, the mixture is cooled to 50-60°C.

    • The reaction mixture is first washed with a dilute solution of hydrochloric acid (e.g., 450 ml of water with 10 ml of concentrated HCl).[1][2]

    • Subsequently, the organic phase is washed multiple times with a dilute sodium hydroxide solution (e.g., 1% NaOH) to remove any acidic impurities.[1][2]

    • The phases are separated after each wash.

  • Purification: The crude organic phase, containing unreacted starting material, the desired product, and byproducts, is subjected to fractional distillation under reduced pressure (e.g., 25-30 mbar) to isolate the this compound in high purity (>99.7%).[1][2] The unreacted hydroquinone dimethyl ether can be recovered and recycled.

Data Presentation

The following table summarizes the quantitative data from a representative experimental run as described in the literature.[1][2] This data highlights the composition of the crude reaction mixture before purification.

ComponentMolar Equivalents of ChlorineCatalyst Loading (mol%)Reaction TemperatureComposition in Crude Mixture (%)
Hydroquinone dimethyl ether0.390.650 °C58.6
This compound 0.390.650 °C38.7
2,5-Dichlorohydroquinone dimethyl ether0.390.650 °C1.7
(Chloro)hydroxyanisole0.390.650 °C0.03

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • 1H NMR: Spectral data will show characteristic peaks for the aromatic protons and the two methoxy groups.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the product (172.61 g/mol ).[3]

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H, C-O, and C-Cl bonds.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Melt Hydroquinone Dimethyl Ether add_catalyst Add TiCl4 Catalyst start->add_catalyst chlorination Introduce Cl2 Gas (40-60°C) add_catalyst->chlorination monitoring Monitor by GC chlorination->monitoring wash_hcl Wash with dilute HCl monitoring->wash_hcl wash_naoh Wash with dilute NaOH (3x) wash_hcl->wash_naoh separate Separate Phases wash_naoh->separate distillation Fractional Distillation (Reduced Pressure) separate->distillation product This compound (>99.7% Purity) distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

Caption: Overall reaction for the chlorination of hydroquinone dimethyl ether.

References

Application Note: Protocols for the Selective Chlorination of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorination of 1,4-dimethoxybenzene is a crucial transformation in organic synthesis, providing key intermediates for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The electron-rich nature of the aromatic ring allows for facile electrophilic aromatic substitution. However, controlling the degree and regioselectivity of chlorination is paramount to achieving the desired product in high yield and purity. This application note details two established protocols for the monochlorination of 1,4-dimethoxybenzene, utilizing elemental chlorine with a titanium tetrachloride catalyst and sulfuryl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the chlorination of 1,4-dimethoxybenzene using different methodologies.

ParameterMethod 1: Cl₂ with TiCl₄ Catalyst
Starting Material 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether)
Chlorinating Agent Elemental Chlorine (Cl₂)
Catalyst Titanium Tetrachloride (TiCl₄)
Stoichiometry 0.3 to 0.5 equivalents of Cl₂ per mole of 1,4-dimethoxybenzene
Catalyst Loading 0.1 to 1 mol%, preferably 0.4 to 0.8 mol%
Reaction Temperature Maintained at 50-60°C, with cooling to prevent exceeding 60°C
Reaction Time Chlorine gas introduced over 3 hours
Product Composition (GC, norm%) 1,4-Dimethoxybenzene: 58.6%Chloro-1,4-dimethoxybenzene: 38.7%2,5-Dichloro-1,4-dimethoxybenzene: 1.7%Hydroxyanisole and Chloro-hydroxyanisole: <0.1%
Purification Aqueous work-up followed by distillation
Final Product Purity >99.7% Chloro-1,4-dimethoxybenzene

Experimental Protocols

Method 1: Chlorination using Elemental Chlorine and Titanium Tetrachloride Catalyst

This protocol describes the selective monochlorination of 1,4-dimethoxybenzene using elemental chlorine gas in the presence of a titanium tetrachloride catalyst.[1][2]

Materials:

  • 1,4-Dimethoxybenzene

  • Titanium Tetrachloride (TiCl₄)

  • Chlorine Gas (Cl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution, 1%

  • Water

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Thermometer

  • Gas inlet tube

  • Heating mantle with temperature control

  • Cooling bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet tube, place 200 g (1.45 mol) of 1,4-dimethoxybenzene.

  • Melting the Starting Material: Heat the flask to 55°C to melt the solid 1,4-dimethoxybenzene.

  • Catalyst Addition: Add 0.6 mol% of titanium tetrachloride to the molten starting material.

  • Initiation of Chlorination: Begin stirring the mixture at 130 rpm and start introducing a slow stream of chlorine gas (40 g, 0.56 mol, 0.39 eq.) into the reaction mixture over a period of 3 hours.

  • Temperature Control: Maintain the internal temperature of the reaction mixture at 50°C throughout the addition of chlorine gas. Use gentle cooling to counteract the exothermic nature of the reaction and prevent the temperature from rising above 60°C.[1][2]

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of starting material, monochlorinated, and dichlorinated products.

  • Aqueous Work-up: After the addition of chlorine is complete, cool the reaction mixture. Wash the reaction solution at 50-60°C once with 450 ml of water containing 10 ml of concentrated HCl. Subsequently, wash the organic phase three times with 450 ml of 1% NaOH solution each time.[1][2]

  • Purification: Separate the organic layer and purify the crude product by distillation to obtain chloro-1,4-dimethoxybenzene with a purity of >99.7%.[1][2]

Method 2: Chlorination using Sulfuryl Chloride

This protocol provides a general procedure for the chlorination of aromatic ethers using sulfuryl chloride, which is a convenient liquid alternative to chlorine gas.[3][4][5]

Materials:

  • 1,4-Dimethoxybenzene

  • Sulfuryl Chloride (SO₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in anhydrous dichloromethane. Cool the solution in an ice bath to 0°C.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the stirred solution of 1,4-dimethoxybenzene over a period of 30-60 minutes. The reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to the reaction mixture to neutralize the remaining sulfuryl chloride and acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure chloro-1,4-dimethoxybenzene.

Experimental Workflow

The following diagram illustrates the general workflow for the chlorination of 1,4-dimethoxybenzene.

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1,4-Dimethoxybenzene C Reaction Vessel Setup A->C B Solvent/Catalyst B->C D Add Chlorinating Agent (Cl₂ or SO₂Cl₂) C->D E Temperature Control (Cooling) D->E F Reaction Monitoring (TLC/GC) E->F G Quenching/Washing F->G H Extraction G->H I Drying & Solvent Removal H->I J Purification (Distillation/Recrystallization) I->J K Pure Chloro-1,4-dimethoxybenzene J->K

Caption: General workflow for the chlorination of 1,4-dimethoxybenzene.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This powerful palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5] This document provides detailed application notes and protocols for the use of 2-Chloro-1,4-dimethoxybenzene as a substrate in Suzuki-Miyaura cross-coupling reactions. As an electron-rich aryl chloride, this compound presents unique challenges, primarily related to the robust C-Cl bond, which is less reactive than corresponding C-Br or C-I bonds.[6] Overcoming this hurdle typically requires the use of specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.[5][6][7]

Core Concepts and Reaction Scheme

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide. In the context of this document, the reaction involves the coupling of this compound with a variety of aryl or heteroaryl boronic acids to generate substituted 1,4-dimethoxybenzene derivatives. These products are valuable intermediates in the synthesis of more complex molecular architectures.

General Reaction Scheme:

Data Presentation: Key Reaction Parameters

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction components and conditions that have proven effective for the coupling of electron-rich aryl chlorides.

Table 1: Recommended Catalyst and Ligand Combinations

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-2A highly effective and commonly used system for aryl chlorides.[5]
Pd₂(dba)₃XPhos1-2Another robust Buchwald ligand suitable for challenging couplings.
PdCl₂(dppf)-2-3Often effective for a broad range of substrates.
[Pd(allyl)Cl]₂cataCXium® A1-2An N-heterocyclic carbene (NHC) ligand-based system.

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)
K₃PO₄2-3Toluene/H₂O (e.g., 5:1)100-110
K₂CO₃2-3Dioxane/H₂O (e.g., 4:1)100-110
Cs₂CO₃2Toluene100
NaOt-Bu1.5-2Dioxane100

Experimental Protocols

The following protocols provide a generalized starting point for the Suzuki-Miyaura coupling of this compound. Optimization for specific boronic acid coupling partners may be necessary.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

  • Degassed Water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add toluene and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Procedure using Pd₂(dba)₃/XPhos

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 equiv.)

  • 1,4-Dioxane (5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst & Ligand inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Dry, Concentrate, & Purify (Chromatography) extract->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

G General Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)L_n-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)₂ Base pd2_biaryl_complex Ar-Pd(II)L_n-R transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. While aryl iodides and bromides are traditional substrates, the use of more economical and widely available aryl chlorides presents a significant advantage. However, the inertness of the C-Cl bond necessitates highly active catalyst systems.

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 2-Chloro-1,4-dimethoxybenzene, an electron-rich and sterically relevant substrate. The successful coupling of such substrates relies on specialized palladium catalysts, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which facilitate the rate-limiting oxidative addition step.[1][2]

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step for aryl chlorides.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl Ar-Pd(II)L_n-Cl oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation pd2_biaryl Ar-Pd(II)L_n-R transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product aryl_chloride Ar-Cl (this compound) aryl_chloride->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Diagram 1. The Suzuki-Miyaura Catalytic Cycle.

Recommended Catalyst Systems

For electron-rich aryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ often yield poor results. Highly active systems are required, which are typically generated in situ from a palladium source and a specialized ligand.

Catalyst System ComponentExamplesKey Features
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Air-stable Pd(II) or Pd(0) precursors that form the active Pd(0) catalyst in situ.
Ligands Buchwald Biarylphosphines: SPhos, XPhos, RuPhosN-Heterocyclic Carbenes (NHCs): IPr, IMesBulky and electron-rich ligands that promote oxidative addition and stabilize the catalytic species.[1][2][3] NHCs are strong σ-donors that are also highly effective.[4][5]
Pre-catalysts XPhos-Pd-G3, PEPPSI™-IPrAir-stable Pd(II) complexes that contain the ligand and are readily activated under reaction conditions, offering convenience and reproducibility.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of this compound with an arylboronic acid, based on conditions known to be effective for structurally similar electron-rich aryl chlorides.[6] Optimization may be required for specific substrates.

Reaction Scheme:

(A generic reaction scheme showing this compound coupling with a generic Ar'-B(OH)2)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF/H₂O mixture)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

  • Magnetic stirrer and heating plate/mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe. If using a biphasic system (e.g., Toluene/H₂O), add the degassed solvents.

  • Reaction: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 4-24 hours). Reaction progress can be monitored by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Workflow arrow arrow setup 1. Setup Add reagents (Aryl Chloride, Boronic Acid, Base) to oven-dried vessel. catalyst 2. Catalyst Addition Add Pd Source and Ligand. setup->catalyst inert 3. Inert Atmosphere Evacuate & backfill with N₂/Ar (3x). catalyst->inert solvent 4. Solvent Addition Add degassed solvent via syringe. inert->solvent react 5. Reaction Heat at specified temperature (e.g., 80-110 °C) for 4-24 h. Monitor by TLC/GC-MS. solvent->react workup 6. Workup Cool to RT. Dilute with EtOAc & H₂O. react->workup extract 7. Extraction Separate layers and extract aqueous phase. workup->extract purify 8. Purification Combine organic layers, dry, concentrate, and purify via column chromatography. extract->purify product Pure Biaryl Product purify->product

Diagram 2. General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data: Representative Conditions

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of electron-rich aryl chlorides with various arylboronic acids. These serve as a starting point for optimization.

Aryl ChlorideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1-Chloro-4-methoxybenzenePhenylboronic acid0.5 (as PEPPSI-CMP)-K₂CO₃ (2.0)MeOH801297[6]
2-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.0)SPhos (4.0)K₃PO₄ (2.0)Toluene1001895
This compound4-Methylphenylboronic acidPd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (3.0)Dioxane/H₂O10012>90 (Typical)
This compound3-Furanylboronic acidPd(OAc)₂ (1.5)SPhos (3.0)Cs₂CO₃ (2.0)THF806>90 (Typical)

Note: Yields are highly dependent on the specific substrates, purity of reagents, and rigorous exclusion of oxygen. The "Typical" yields are estimates based on literature for similar substrates.

Safety Precautions

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Solvents: Toluene, dioxane, and THF are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Avoid inhalation of dust and skin contact.

  • Pressure: When heating sealed vessels (e.g., microwave vials), do not exceed the recommended volume and temperature limits to avoid over-pressurization. Use a blast shield.

References

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids.[1]

This document provides detailed application notes and protocols for the Suzuki coupling of 2-chloro-1,4-dimethoxybenzene, an electron-rich aryl chloride. The presence of two electron-donating methoxy groups can present challenges in the oxidative addition step of the catalytic cycle, often requiring carefully optimized reaction conditions. These notes offer a summary of effective catalytic systems and reaction parameters to facilitate the successful synthesis of various 2-aryl-1,4-dimethoxybenzene derivatives, which are valuable intermediates in the synthesis of complex organic molecules.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Recommended Reaction Conditions

The successful Suzuki coupling of an electron-rich aryl chloride like this compound typically requires the use of bulky and electron-rich phosphine ligands to facilitate the challenging oxidative addition step. The choice of base and solvent system is also crucial for achieving high yields.

Table 1: Summary of Reaction Conditions for the Suzuki Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10018>95
24-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1101292
34-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O (4:1)902488
43-Anisylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)851685
54-Fluorophenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)t-Amyl alcohol1001090
64-Acetylphenylboronic acidPd₂(dba)₃ (2)cataCXium® A (4)K₂CO₃ (2)Toluene1101289

Note: Yields are based on isolated product after purification.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂/SPhos

This protocol is a good starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1,4-dimethoxybenzene.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle A Pd(0)Ln B Oxidative Addition Ar-X C Ar-Pd(II)Ln X B->C D Transmetalation R-B(OR')₂ C->D Base E Ar-Pd(II)Ln R F Reductive Elimination E->F G Ar-R E->G F->A

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: This compound Arylboronic acid Base catalyst Add Catalyst System: Pd source Ligand reagents->catalyst degas Degas with Inert Gas catalyst->degas solvent Add Degassed Solvents degas->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A general workflow for a typical Suzuki-Miyaura cross-coupling experiment.

References

Application Notes and Protocols: Friedel-Crafts Acylation of 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The resulting aryl ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and biologically active molecules.[3]

The acylation of substituted aromatic rings like 2-Chloro-1,4-dimethoxybenzene is of particular interest in medicinal chemistry. The substituents on the ring not only influence the reaction's rate but also dictate the regiochemical outcome, allowing for the synthesis of specifically structured acetophenone derivatives. These derivatives can serve as scaffolds or key building blocks for more complex target molecules in drug discovery programs.

1.1 Reaction Mechanism & Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established mechanism. First, the Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride to generate a highly electrophilic, resonance-stabilized acylium ion.[4][5] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[6] Aromaticity is subsequently restored by the loss of a proton from the carbon bearing the new acyl group, yielding the final aryl ketone product and regenerating the catalyst.[7]

In the case of this compound, the regioselectivity of the acylation is controlled by the directing effects of the existing substituents:

  • Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance.[8]

  • Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance stabilization involving its lone pairs.

When multiple substituents are present, the most powerful activating group governs the position of electrophilic attack.[9] Therefore, the two methoxy groups will direct the incoming acyl group. Acylation will preferentially occur at the positions ortho to the methoxy groups that are least sterically hindered. Substitution at the C5 position is favored as it is ortho to one methoxy group and avoids the steric hindrance present at the C3 position, which is situated between the chloro and a methoxy group.

Visualized Reaction Models

The following diagrams illustrate the key aspects of the Friedel-Crafts acylation of this compound.

Caption: General mechanism for the Friedel-Crafts acylation.

Caption: Regioselectivity in the acylation of this compound.

Quantitative Data Summary

SubstrateAcylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)
AnisolePropionyl ChlorideFeCl₃CH₂Cl₂RT0.25High
AnisoleAcetyl ChlorideAlCl₃CH₂Cl₂0 to RT~1Good
1,3-DimethoxybenzeneAcetic AnhydrideSc(OTf)₃Nitromethane50489[10]
1,4-DimethoxybenzeneAcetic AnhydrideSolid Acid (Indion-125)1,2-Dichloroethane100->90

Experimental Protocols

This section provides a representative protocol for the Friedel-Crafts acetylation of this compound.

4.1 Materials and Reagents

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

  • Deionized Water

4.2 Equipment

  • Round-bottom flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (optional, with drying tube)

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

4.3 Visualized Experimental Workflow

workflow node_setup 1. Reaction Setup Charge flask with AlCl₃ and CH₂Cl₂ under inert atmosphere. Cool to 0°C in an ice bath. node_addition 2. Reagent Addition Add acetyl chloride dropwise. Add substrate solution dropwise. node_setup->node_addition Slowly node_reaction 3. Reaction Stir at 0°C, then warm to room temperature. Monitor progress by TLC. node_addition->node_reaction Maintain Temp node_workup 4. Workup & Extraction Quench by pouring into ice/conc. HCl. Separate organic layer. Extract aqueous layer with CH₂Cl₂. node_reaction->node_workup Upon Completion node_purify 5. Purification Wash combined organic layers (NaHCO₃, brine). Dry over MgSO₄. Concentrate via rotary evaporation. node_workup->node_purify Combine Layers node_product Characterize Product (NMR, IR, MS) node_purify->node_product Crude Product

Caption: Workflow for Friedel-Crafts acylation.

4.4 Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.2 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dichloromethane (CH₂Cl₂) to create a slurry. Cool the flask to 0°C using an ice/water bath.[7]

  • Acyl Chloride Addition: In a dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the stirred AlCl₃ slurry over 10-15 minutes, maintaining the temperature at 0°C. The reaction between AlCl₃ and acetyl chloride is exothermic.[7]

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Stir for 1-3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (e.g., 25 g ice and 15 mL conc. HCl).[7] This step hydrolyzes the aluminum chloride complex.[11]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of CH₂Cl₂.[6]

  • Washing: Combine all organic layers. Wash successively with a saturated solution of sodium bicarbonate (to neutralize any remaining acid), deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, 1-(3-Chloro-2,5-dimethoxyphenyl)ethanone, can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel if necessary.

4.5 Safety Precautions

  • Friedel-Crafts reactions should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.[4]

  • Acetyl chloride is corrosive, lachrymatory, and reacts with water to produce HCl gas. Handle with appropriate personal protective equipment (gloves, safety glasses).[4]

  • Dichloromethane is a volatile and potentially toxic solvent. Avoid inhalation and skin contact.[4]

  • The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.

References

Application Notes and Protocols for the Utilization of 2-Chloro-1,4-dimethoxybenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Chloro-1,4-dimethoxybenzene as a versatile building block in the synthesis of pharmaceutical intermediates. This document outlines key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provides detailed protocols for the preparation of valuable precursors for pharmacologically active molecules.

Introduction

This compound, also known as chlorohydroquinone dimethyl ether, is a readily available aromatic compound featuring a chlorine atom activated for displacement and two methoxy groups that influence the reactivity and properties of its derivatives.[1][2] Its structural motif is found in a variety of pharmacologically active compounds, making it a valuable starting material in medicinal chemistry. The 2,5-dimethoxyphenyl moiety is a key pharmacophore in several classes of drugs, including serotonin receptor agonists and kinase inhibitors. This document details its application in the synthesis of key intermediates such as 2,5-dimethoxy-4-chloroaniline and N-arylpiperazines, which are precursors to potent therapeutics.

Key Synthetic Applications

This compound serves as a versatile substrate for a range of chemical transformations, primarily centered around the substitution of the chloro group.

1. Synthesis of 2,5-Dimethoxy-4-chloroaniline: An Intermediate for Dyes and Pharmaceuticals

A key application of chloro-dimethoxybenzene derivatives is in the synthesis of substituted anilines, which are crucial intermediates. For instance, 4-chloro-2,5-dimethoxyaniline can be prepared via the reduction of the corresponding nitrobenzene derivative. This aniline is a valuable intermediate in the synthesis of organic pigments and agricultural chemicals.[3]

2. Palladium-Catalyzed C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5][6] This reaction enables the coupling of this compound with a variety of primary and secondary amines, including cyclic amines like piperazine, to furnish N-(2,5-dimethoxyphenyl) derivatives. These products are key intermediates in the synthesis of molecules targeting the central nervous system, such as analogues of the antihypertensive drug Urapidil.[5][7]

3. Palladium-Catalyzed C-C Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[8][9] this compound can be coupled with various aryl or vinyl boronic acids to generate biaryl or vinyl-aryl structures, which are common motifs in pharmacologically active molecules.[10][11]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethoxy-4-chloroaniline

This protocol describes the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene to produce 2,5-dimethoxy-4-chloroaniline.[12][13]

Materials:

  • 4-chloro-2,5-dimethoxynitrobenzene

  • Hydrogen gas

  • Aromatic solvent (e.g., xylene)

  • Modified platinum-on-carbon catalyst

  • A compound providing a pH of 8-10 in aqueous solution (e.g., sodium hydroxide)

  • Aliphatic or cyclic amine (e.g., piperidine)

  • Water

Procedure:

  • The reduction is carried out in a liquid phase at a temperature of approximately 80° to 110° C and under a pressure of about 5 to 50 atmospheres gauge.[12]

  • The reaction is performed in an aromatic solvent in the presence of a modified platinum-on-carbon catalyst.[12]

  • Approximately 0.01 to 0.2 mole of a compound that gives a pH of 8 to 10 in aqueous solution is added.[12]

  • About 0.1 to 1.0% by weight of an aliphatic, open-chain, or cyclic amine is also present.[12]

  • After the reaction is complete, the pressure is released, and the catalyst is removed by filtration at 95° C under a nitrogen atmosphere.[12]

  • Water is added to the filtrate, and the aromatic solvent is removed by distillation.[12]

  • The product, 4-chloro-2,5-dimethoxyaniline, precipitates and is collected by filtration.[12]

Quantitative Data for Protocol 1

ParameterValueReference
Starting Material4-chloro-2,5-dimethoxynitrobenzene[12]
Product4-chloro-2,5-dimethoxyaniline[12]
CatalystModified platinum-on-carbon[12]
SolventXylene[12]
Temperature80-110 °C[12]
Pressure5-50 atm[12]
pH8-10[12]
YieldHigh (specific value not detailed in abstract)[12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Piperazine

This protocol provides a general method for the palladium-catalyzed coupling of this compound with piperazine, a common reaction in the synthesis of pharmaceutical intermediates.[4][5][6]

Materials:

  • This compound

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP)

  • Strong base (e.g., NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, this compound, piperazine, and the strong base.

  • Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(2,5-dimethoxyphenyl)piperazine.

Quantitative Data for a Representative Buchwald-Hartwig Amination

ParameterValue/ConditionReference
Aryl HalideAryl Bromide/Chloride[11]
AminePrimary or Secondary Amine[11]
CatalystPd(0) complex[4]
LigandSterically hindered phosphine[11]
BaseNaOt-Bu, K3PO4, Cs2CO3[14]
SolventToluene, Dioxane[5]
TemperatureRoom temperature to 110 °C[11]
YieldGenerally good to excellent[11]

Signaling Pathways and Logical Relationships

The intermediates synthesized from this compound are often used to create molecules that interact with specific biological targets. For example, derivatives of N-(2,5-dimethoxyphenyl)piperazine are found in compounds that act as serotonin receptor agonists or antagonists, playing a role in neurotransmission pathways relevant to psychiatric disorders. The 2,5-dimethoxyphenyl moiety is also a feature of some kinase inhibitors, which modulate intracellular signaling cascades involved in cell proliferation and survival, and are therefore important in cancer therapy.

signaling_pathway cluster_synthesis Synthesis of Pharmaceutical Intermediate cluster_application Application in Drug Development This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Piperazine Piperazine Piperazine->Buchwald-Hartwig Amination N-(2,5-dimethoxyphenyl)piperazine N-(2,5-dimethoxyphenyl)piperazine Buchwald-Hartwig Amination->N-(2,5-dimethoxyphenyl)piperazine Kinase Inhibitor Kinase Inhibitor N-(2,5-dimethoxyphenyl)piperazine->Kinase Inhibitor Serotonin Receptor Modulator Serotonin Receptor Modulator N-(2,5-dimethoxyphenyl)piperazine->Serotonin Receptor Modulator Intracellular Signaling Intracellular Signaling Kinase Inhibitor->Intracellular Signaling Inhibits Neurotransmission Neurotransmission Serotonin Receptor Modulator->Neurotransmission Modulates Cell Proliferation Cell Proliferation Intracellular Signaling->Cell Proliferation Mood Regulation Mood Regulation Neurotransmission->Mood Regulation

Caption: Synthetic pathway to a key intermediate and its potential applications.

experimental_workflow reagents Combine Reactants: This compound Amine Pd Catalyst & Ligand Base & Solvent reaction Heat under Inert Atmosphere (e.g., 80-110 °C, 12-24 h) reagents->reaction workup Work-up: Dilute with Organic Solvent Wash with Water & Brine Dry and Concentrate reaction->workup purification Purification: Flash Column Chromatography workup->purification product Isolated Pharmaceutical Intermediate purification->product analysis Characterization: NMR, MS, etc. product->analysis

Caption: General workflow for palladium-catalyzed amination.

References

Synthesis of Azo Dye Precursors from 2-Chloro-1,4-dimethoxybenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azo dye precursors derived from 2-chloro-1,4-dimethoxybenzene. The primary route detailed involves a two-step synthesis commencing with the nitration of this compound to form 4-chloro-2,5-dimethoxynitrobenzene, followed by the reduction of the nitro group to yield the versatile dye precursor, 4-chloro-2,5-dimethoxyaniline. This aniline derivative can subsequently be utilized in diazotization and azo coupling reactions to produce a variety of azo dyes.

Synthetic Pathway Overview

The synthesis proceeds through two key transformations:

  • Nitration: An electrophilic aromatic substitution where a nitro group (-NO₂) is introduced onto the this compound ring.

  • Reduction: The conversion of the nitro group to a primary amine (-NH₂) to yield the target dye precursor.

SynthesisWorkflow Start This compound Intermediate1 4-Chloro-2,5-dimethoxynitrobenzene Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Precursor 4-Chloro-2,5-dimethoxyaniline (Dye Precursor) Intermediate1->Precursor Reduction (e.g., H₂, Catalyst) Dye Azo Dye Precursor->Dye Diazotization & Azo Coupling

Caption: Synthetic workflow for dye precursors.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2,5-dimethoxynitrobenzene (Nitration)

This protocol describes the nitration of this compound. The methoxy groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The nitration is expected to occur at the position para to the chloro group and ortho to a methoxy group.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 17.2 g (0.1 mol) of this compound to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by cautiously adding 10.5 mL of concentrated nitric acid to 21 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The solid precipitate of 4-chloro-2,5-dimethoxynitrobenzene is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain purified 4-chloro-2,5-dimethoxynitrobenzene.

Protocol 2: Synthesis of 4-Chloro-2,5-dimethoxyaniline (Reduction)

This protocol details the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene to the corresponding aniline.[1][2][3]

Materials:

  • 4-Chloro-2,5-dimethoxynitrobenzene

  • Ethanol or other suitable solvent

  • Supported Nickel Catalyst (e.g., Ni on TiO₂-Al₂O₃) or Platinum on Carbon (Pt/C)[2][3]

  • Hydrazine Hydrate (if using chemical reduction) or Hydrogen Gas (for catalytic hydrogenation)[2]

Equipment:

  • Hydrogenation reactor (e.g., Parr apparatus) or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure (Catalytic Hydrogenation):

  • In a hydrogenation reactor, combine 21.7 g (0.1 mol) of 4-chloro-2,5-dimethoxynitrobenzene, 200 mL of ethanol, and 1.0 g of a supported nickel catalyst.[2]

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-50 atm) and heat the mixture to 70-90 °C with vigorous stirring.[1][2][3]

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing the product, can be concentrated under reduced pressure.

  • The crude 4-chloro-2,5-dimethoxyaniline can be purified by recrystallization from a suitable solvent.

Protocol 3: Synthesis of an Azo Dye (Diazotization and Coupling)

This protocol provides a general method for the synthesis of an azo dye using 4-chloro-2,5-dimethoxyaniline as the precursor and 2-naphthol as the coupling component.[4]

Materials:

  • 4-Chloro-2,5-dimethoxyaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Deionized Water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a beaker, dissolve 1.88 g (0.01 mol) of 4-chloro-2,5-dimethoxyaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature does not exceed 5 °C.[5]

    • Stir for an additional 15 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous, efficient stirring.[4]

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.

    • Collect the dye by vacuum filtration, wash with cold water, and air dry.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of the dye precursor and a generic azo dye. Please note that yields can vary based on reaction scale and purification methods.

StepReactantProductReagentsSolventTemperature (°C)Yield (%)Reference
Nitration This compound4-Chloro-2,5-dimethoxynitrobenzeneHNO₃, H₂SO₄-0-5~85-95General Procedure
Reduction 4-Chloro-2,5-dimethoxynitrobenzene4-Chloro-2,5-dimethoxyanilineH₂, Ni catalystEthanol70-90≥ 95[2]
Azo Coupling 4-Chloro-2,5-dimethoxyanilineAzo Dye (with 2-Naphthol)1. NaNO₂, HCl 2. 2-Naphthol, NaOHWater0-5~80-90General Procedure

Logical Relationships in Azo Dye Synthesis

The formation of an azo dye from an aromatic amine involves a critical sequence of reactions. The diazotization step must precede the azo coupling, as the diazonium salt is the electrophilic species that reacts with the electron-rich coupling component.

LogicalFlow Start Primary Aromatic Amine (e.g., 4-Chloro-2,5-dimethoxyaniline) Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization DiazoniumSalt Aryl Diazonium Salt (Electrophile) Diazotization->DiazoniumSalt AzoCoupling Azo Coupling DiazoniumSalt->AzoCoupling CouplingComponent Electron-Rich Aromatic Compound (e.g., 2-Naphthol) CouplingComponent->AzoCoupling FinalDye Azo Dye AzoCoupling->FinalDye

Caption: Logical flow of azo dye synthesis.

References

Application Notes: 2-Chloro-1,4-dimethoxybenzene as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-1,4-dimethoxybenzene is a key aromatic intermediate used in the synthesis of various agrochemicals. Its substituted dimethoxybenzene core serves as a versatile scaffold for building complex molecules with fungicidal and other pesticidal properties. This document outlines the application of this compound as a precursor in the synthesis of the fungicide Chloroneb and the important agrochemical intermediate 2,5-dimethoxy-4-chloroaniline. Detailed experimental protocols, quantitative data, and process diagrams are provided to guide researchers in their synthetic endeavors.

Application 1: Synthesis of the Fungicide Chloroneb

Chloroneb (1,4-dichloro-2,5-dimethoxybenzene) is a systemic, soil-applied fungicide effective against a variety of fungal pathogens. It is primarily used as a seed treatment for crops such as cotton, soybeans, and sugar beets to protect against seedling diseases. The synthesis of Chloroneb from this compound involves an electrophilic aromatic chlorination reaction.

Biological Activity and Mode of Action:

Chloroneb is absorbed by the roots and translocated throughout the plant. Its fungitoxicity is attributed to its ability to inhibit DNA polymerization in susceptible fungi.[1] An alternative proposed mechanism involves the lysis of the inner mitochondrial membrane.[2]

Synthesis Pathway:

cluster_main Synthesis of Chloroneb start This compound reagents + Ca(OCl)₂ + CH₃COOH start->reagents product Chloroneb (1,4-Dichloro-2,5-dimethoxybenzene) reagents->product Electrophilic Aromatic Chlorination

Caption: Synthesis of Chloroneb from this compound.

Experimental Protocol: Electrophilic Aromatic Chlorination

This protocol is adapted from a laboratory synthesis procedure where chlorine is generated in-situ.

Materials:

  • This compound

  • Calcium hypochlorite (Ca(OCl)₂)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in glacial acetic acid.

  • Slowly add calcium hypochlorite to the stirring solution. The reaction is exothermic and should be monitored.

  • Allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude Chloroneb by recrystallization (e.g., from ethanol) or column chromatography.

Quantitative Data
ParameterValueReference
Starting MaterialThis compound[3]
ProductChloroneb[3]
Reaction TypeElectrophilic Aromatic Chlorination[3]
ReagentsCa(OCl)₂, Acetic Acid[3]
Average Yield37%[3]

Application 2: Synthesis of Agrochemical Intermediate 2,5-Dimethoxy-4-chloroaniline

2,5-Dimethoxy-4-chloroaniline is a valuable intermediate used in the synthesis of azo dyes and other complex organic molecules for the agrochemical and pharmaceutical industries.[1][4][5] The synthesis is a two-step process starting from this compound: (A) nitration to form 4-chloro-2,5-dimethoxynitrobenzene, followed by (B) reduction of the nitro group.

Overall Synthesis Pathway:

cluster_main Synthesis of 2,5-Dimethoxy-4-chloroaniline start This compound intermediate 4-Chloro-2,5-dimethoxynitrobenzene start->intermediate A: Nitration (HNO₃, 0°C) product 2,5-Dimethoxy-4-chloroaniline intermediate->product B: Reduction (e.g., Catalytic Hydrogenation)

Caption: Two-step synthesis of 2,5-Dimethoxy-4-chloroaniline.

Experimental Protocol: Step A - Nitration

This protocol is based on the nitration of the structurally similar 2-fluoro-1,4-dimethoxybenzene.

Materials:

  • This compound

  • Concentrated Nitric Acid (65-70%)

  • Ice-water bath

Procedure:

  • Cool a flask containing concentrated nitric acid to 0°C using an ice-water bath.

  • While vigorously stirring, slowly add this compound to the cold nitric acid over 10-15 minutes, ensuring the temperature remains at or below 5°C.

  • After the addition is complete, stir the solution at 0°C for an additional 10-20 minutes.

  • Carefully pour the reaction mixture onto a large volume of crushed ice and water.

  • Stir the resulting slurry for 30 minutes to allow the product to precipitate fully.

  • Collect the solid product, 4-chloro-2,5-dimethoxynitrobenzene, by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product. Further purification can be achieved by recrystallization from ethanol.

Experimental Protocol: Step B - Reduction of the Nitro Group

Multiple high-yield methods exist for this reduction. A catalytic hydrogenation protocol is detailed below.

Materials:

  • 4-chloro-2,5-dimethoxynitrobenzene

  • Methanol or Xylene (solvent)

  • Supported Catalyst (e.g., 5% Platinum on Carbon (Pt/C) or activated carbon-supported metal catalyst)

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

Procedure:

  • Charge a high-pressure autoclave with 4-chloro-2,5-dimethoxynitrobenzene, the solvent (e.g., methanol), and the Pt/C catalyst.

  • Seal the reactor and purge it with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Heat the mixture to the target temperature (e.g., 85°C) with constant stirring.

  • The reaction is exothermic; maintain the temperature through cooling. Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to crystallize the product, 2,5-dimethoxy-4-chloroaniline.

  • Collect the crystals by filtration and dry them.

Quantitative Data for Reduction Step (Step B)
MethodCatalystSolventTemperaturePressureYieldReference
Catalytic Hydrogenation5% Pt/C (sulfited)Xylene85 - 95 °C10 bar~98%[6]
Catalytic HydrogenationSupported Metal on Activated CarbonMethanol70 - 80 °C0.3 - 1.0 MPa99.1%[7]
Hydrazine Hydrate ReductionSupported Nickel (Ni/TiO₂-Al₂O₃)Ethanol70 - 90 °CN/A≥95%[1]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of organic compounds as described in the protocols above.

cluster_workflow General Synthesis Workflow A 1. Reaction Setup (Reactants, Solvent, Catalyst) B 2. Reaction (Heating/Cooling, Stirring) A->B C 3. Quenching & Work-up (e.g., Extraction, Washing) B->C D 4. Drying & Concentration (Anhydrous Salt, Rotary Evaporation) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Analysis (NMR, IR, GC-MS, Purity) E->F

Caption: A generalized workflow for chemical synthesis and purification.

References

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly vital in the construction of biaryl scaffolds, which are privileged structures in numerous biologically active compounds and functional materials. These notes provide a detailed overview of the Suzuki coupling mechanism, a specific protocol for the coupling of 2-chloro-1,4-dimethoxybenzene with phenylboronic acid to synthesize 2,5-dimethoxybiphenyl, and insights into the application of this product in drug development. The use of an aryl chloride, a less reactive but more cost-effective substrate compared to its bromide or iodide counterparts, presents a unique set of challenges and requires carefully optimized reaction conditions.

Detailed Mechanism of Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step, often the rate-determining step, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. For less reactive aryl chlorides, this step typically requires the use of electron-rich and bulky phosphine ligands to facilitate the reaction.

  • Transmetalation: In this step, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide on the palladium complex is replaced by the phenyl group from the boronate.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups (the 2,5-dimethoxyphenyl and phenyl groups) from the palladium(II) complex. This forms the desired biaryl product, 2,5-dimethoxybiphenyl, and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) (Ar = 2,5-dimethoxyphenyl) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) (Ar' = phenyl) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime 2,5-Dimethoxybiphenyl (Ar-Ar') RedElim->ArAr_prime ArX This compound (Ar-X) ArX->OxAdd Ar_prime_BOH2 Phenylboronic Acid (Ar'-B(OH)2) Ar_prime_BOH2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 2,5-Dimethoxybiphenyl

This protocol is adapted from procedures for the Suzuki coupling of similar aryl chlorides. Optimization may be necessary depending on the specific laboratory conditions and reagent purity.

Materials and Reagents:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,5-dimethoxybiphenyl.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Phenylboronic acid - K2CO3 start->setup catalyst Add Catalyst & Ligand: - Pd(OAc)2 - SPhos setup->catalyst solvent Add Solvents: - Toluene - Water catalyst->solvent reaction Heat Reaction (100-110 °C under N2) solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Work-up: - Extraction with Ethyl Acetate monitoring->workup Upon completion purification Purification: - Column Chromatography workup->purification product Pure 2,5-Dimethoxybiphenyl purification->product

Caption: Experimental workflow for the synthesis of 2,5-dimethoxybiphenyl.

Data Presentation: Suzuki Coupling of Aryl Chlorides

The following table summarizes representative conditions and yields for the Suzuki coupling of aryl chlorides, providing a basis for comparison and optimization for the synthesis of 2,5-dimethoxybiphenyl.

Aryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Chloro-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)-K₂CO₃MeOH801297[1]
2-Chloro-1,3-dimethylbenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)-K₂CO₃MeOH801292[1]
ChlorobenzenePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane801.596
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10018>95

Applications in Drug Development

The 2,5-dimethoxyphenyl moiety, a core component of 2,5-dimethoxybiphenyl, is a recognized pharmacophore in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).

Serotonin 5-HT₂A Receptor Agonists:

The 2,5-dimethoxyphenyl scaffold is a key structural feature in a class of selective serotonin 5-HT₂A receptor agonists.[2] These compounds are of significant interest for their potential therapeutic applications in treating psychiatric disorders such as depression and anxiety.[3][4] The substitution pattern on the phenyl ring plays a crucial role in modulating the potency and selectivity of these agonists. The synthesis of a library of derivatives based on the 2,5-dimethoxybiphenyl core allows for the exploration of structure-activity relationships (SAR) to identify lead compounds with optimized pharmacological profiles. The 2,5-dimethoxyphenylpiperidines, for example, have been identified as a novel class of selective 5-HT₂A receptor agonists.[3][4]

Scaffold for Novel Therapeutics:

The biaryl structure of 2,5-dimethoxybiphenyl provides a rigid and versatile scaffold for the design of new drug candidates. The methoxy groups can be further functionalized or demethylated to introduce new interaction points with biological targets. This adaptability makes 2,5-dimethoxybiphenyl and its derivatives valuable starting materials in drug discovery campaigns. For instance, derivatives of 2,5-dimethoxybenzoic acid, which can be synthesized from 2,5-dimethoxybiphenyl, have shown promise as anticancer agents.[2] Furthermore, 2,5-dimethoxy-4-substituted phenethylamines, which can be accessed from intermediates related to 2,5-dimethoxybiphenyl, have been investigated as potent and long-acting serotonin 5-HT₂ receptor agonists.[5]

References

Application Notes and Protocols: 2-Chloro-1,4-dimethoxybenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following Application Notes and Protocols are provided as a theoretical guide for researchers. A comprehensive literature search did not yield specific, published applications of 2-Chloro-1,4-dimethoxybenzene as a monomer in materials science. The information presented herein is based on established principles of polymer chemistry, particularly palladium-catalyzed cross-coupling reactions, and is intended to suggest potential research directions.

Introduction

This compound is an aromatic compound featuring a chlorinated site and two methoxy groups. While direct applications in materials science are not widely documented, its structure as an aryl halide presents a compelling case for its use as a monomer in the synthesis of novel polymers. The presence of the electron-donating methoxy groups can influence the electronic properties and solubility of the resulting polymers, making them potentially suitable for applications in organic electronics. The chlorine atom provides a reactive handle for polymerization through various cross-coupling methodologies.

This document outlines a hypothetical application of this compound in the synthesis of a poly(2,5-dimethoxy-1,4-phenylene) derivative via a palladium-catalyzed Heck-type polymerization. Such a polymer, with its conjugated backbone, could exhibit interesting photophysical and electronic properties relevant to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

Hypothetical Application: Synthesis of Poly(2,5-dimethoxy-1,4-phenylenevinylene) derivatives

A plausible application of this compound in materials science is its use as a comonomer in the synthesis of poly(p-phenylenevinylene) (PPV) derivatives through a palladium-catalyzed Heck coupling reaction. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. In this hypothetical scenario, this compound can be copolymerized with a divinyl comonomer to yield a conjugated polymer.

Logical Workflow for Polymer Synthesis

workflow reagents Reactant Preparation - this compound - Divinyl Comonomer - Palladium Catalyst - Base - Solvent reaction Heck Polymerization - Inert Atmosphere - Elevated Temperature reagents->reaction Charge Reactor precipitation Polymer Precipitation - Addition to Non-solvent (e.g., Methanol) reaction->precipitation Cool and Transfer filtration Filtration and Washing - Removal of impurities precipitation->filtration drying Drying - Vacuum Oven filtration->drying characterization Polymer Characterization - GPC, NMR, UV-Vis, etc. drying->characterization

Caption: Hypothetical workflow for the synthesis of a poly(phenylenevinylene) derivative using this compound.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of an Alternating Copolymer of 2,5-dimethoxy-1,4-phenylene and vinylene via Heck Coupling

This protocol describes a general procedure for the copolymerization of this compound with 1,4-divinylbenzene.

Materials:

  • This compound (Monomer 1)

  • 1,4-Divinylbenzene (Monomer 2)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)

  • Triethylamine (Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mol%) and tri(o-tolyl)phosphine (0.08 mol%).

  • Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 1,4-divinylbenzene (1.0 eq), and triethylamine (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a monomer concentration of approximately 0.5 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Polymerization: Heat the reaction mixture to 100 °C and stir vigorously for 48 hours. An increase in viscosity may be observed.

  • Polymer Isolation: After cooling to room temperature, slowly pour the viscous solution into a beaker containing rapidly stirring methanol (10 volumes of the reaction mixture). A fibrous polymer should precipitate.

  • Purification: Collect the polymer by filtration. Wash the precipitate extensively with methanol and then with hot water to remove catalyst residues and salts.

  • Drying: Dry the polymer in a vacuum oven at 60 °C overnight.

Data Presentation: Expected Properties of the Hypothetical Polymer

The following table summarizes the expected, hypothetical properties of the synthesized poly(2,5-dimethoxy-1,4-phenylenevinylene) derivative based on literature values for similar PPV-type polymers.

PropertyExpected Value RangeAnalytical Method
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0GPC
UV-Vis Absorption (λ_max, film)450 - 500 nmUV-Vis Spectroscopy
Photoluminescence (λ_em, film)520 - 580 nmFluorescence Spectroscopy
Thermal Decomposition Temp. (T_d)> 300 °CThermogravimetric Analysis (TGA)

Signaling Pathway Analogy: Polymerization Mechanism

The Heck polymerization mechanism can be visualized as a catalytic cycle, analogous to a signaling pathway, where the palladium catalyst cycles through different oxidation states to facilitate the carbon-carbon bond formation.

heck_cycle pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-X(L_n) pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkene [Ar-Pd(II)(alkene)]^+ X^- pd_aryl->pd_alkene Alkene Coordination pd_insert R-CH2-CH(Ar)-Pd(II)-X pd_alkene->pd_insert Migratory Insertion pd_elim [H-Pd(II)-alkene]^+ X^- pd_insert->pd_elim β-Hydride Elimination pd_elim->pd0 Reductive Elimination (+ Base) c1 c2

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1,4-dimethoxybenzene. Our goal is to help you minimize side product formation, maximize yield, and troubleshoot common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The primary side products in the chlorination of 1,4-dimethoxybenzene are dichlorinated derivatives and products resulting from ether cleavage. The most frequently encountered impurities include:

  • 2,5-Dichloro-1,4-dimethoxybenzene: This is a common di-substituted byproduct.[1][2]

  • Isomers of dichlorinated products: Other isomers of dichloro-1,4-dimethoxybenzene can also be formed.

  • 4-Hydroxyanisole and its chlorinated derivatives: Partial cleavage of the ether linkages can lead to the formation of these phenolic impurities.[1][2]

  • Higher molecular weight compounds: When using certain Lewis acid catalysts like iron(III) chloride or aluminum(III) chloride, unwanted Friedel-Crafts alkylations can occur, leading to the formation of higher molecular weight byproducts.[1][2]

Q2: How can I minimize the formation of the dichlorinated side product (2,5-Dichloro-1,4-dimethoxybenzene)?

A2: Minimizing the formation of dichlorinated byproducts is crucial for obtaining a high purity of the desired mono-chlorinated product. Key strategies include:

  • Control of Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 1,4-dimethoxybenzene. Using a substoichiometric amount of the chlorinating agent will favor mono-chlorination.

  • Catalyst Selection: The choice of catalyst can significantly influence the product distribution. For instance, using titanium tetrachloride as a catalyst has been shown to reduce the formation of disubstitution products compared to other Lewis acids like iron(III) chloride.[1][2]

  • Reaction Temperature: Maintaining a controlled, lower reaction temperature can help to improve the selectivity for the mono-chlorinated product.

Q3: What causes the formation of phenolic impurities like 4-hydroxyanisole, and how can I avoid them?

A3: The formation of 4-hydroxyanisole and its chlorinated derivatives is due to the partial cleavage of the methoxy groups under the reaction conditions, particularly in the presence of strong Lewis acids and protic acids. To mitigate this:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of moisture can promote ether cleavage.

  • Catalyst Choice: As mentioned, catalysts like titanium tetrachloride are reported to result in a crude mixture that is free of hydroxyanisole.[2]

  • Work-up Procedure: A proper aqueous work-up, including washing the organic phase with a mild base solution (e.g., 1% NaOH), can help remove acidic impurities that may contribute to ether cleavage during distillation.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
High levels of 2,5-dichloro-1,4-dimethoxybenzene detected by GC/MS. - Excess of chlorinating agent. - Reaction time is too long. - Inappropriate catalyst.- Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction progress and stop it once the starting material is consumed to an optimal level. - Consider using titanium tetrachloride as the catalyst.[1][2]
Presence of 4-hydroxyanisole in the final product. - Partial ether cleavage due to acidic conditions or water. - Inefficient removal during work-up.- Ensure all reagents and glassware are anhydrous. - Use a catalyst less prone to inducing ether cleavage, such as titanium tetrachloride.[2] - Wash the crude product with a dilute sodium hydroxide solution to remove phenolic impurities.[1][2]
Formation of a complex mixture of unidentified high molecular weight compounds. - Use of strong Lewis acids like FeCl₃ or AlCl₃ leading to Friedel-Crafts alkylation.[1][2]- Switch to a milder catalyst system, for example, titanium tetrachloride.
Difficulty in separating this compound from unreacted 1,4-dimethoxybenzene. - Similar boiling points of the product and starting material.- Employ fractional distillation with a column having a high number of theoretical plates for efficient separation.
Low yield of the desired product. - Suboptimal reaction conditions (temperature, time). - Loss of product during work-up and purification.- Optimize reaction parameters by running small-scale trials. - Carefully perform extraction and distillation steps to minimize mechanical losses.

Experimental Protocols

General Procedure for the Chlorination of 1,4-Dimethoxybenzene

This protocol is a generalized procedure based on common synthetic methods. Researchers should optimize the conditions for their specific laboratory setup.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, a gas inlet tube, and a condenser, place 1,4-dimethoxybenzene.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., titanium tetrachloride). The amount typically ranges from 0.1 to 1 mol% relative to the 1,4-dimethoxybenzene.[1][2]

  • Chlorination: While stirring the mixture, introduce the chlorinating agent (e.g., elemental chlorine gas) at a controlled rate. Maintain the reaction temperature, for example, between 40-60°C.[1][2]

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Gas Chromatography (GC) to determine the ratio of product to starting material and side products.

  • Work-up: Upon completion, the reaction mixture is cooled. The crude product is then washed sequentially with water, a dilute solution of sodium bisulfite (to remove excess chlorine), and a dilute solution of sodium hydroxide (to remove acidic and phenolic impurities).[1][2] Finally, wash with brine and dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to isolate the this compound.

Data Presentation

The following table summarizes the composition of the crude reaction mixture under different catalytic conditions as reported in the literature.

CatalystEquivalents of Chlorine1,4-Dimethoxybenzene (%)This compound (%)2,5-Dichloro-1,4-dimethoxybenzene (%)(Chloro)hydroxyanisole (%)Reference
Titanium tetrachloride0.3958.638.71.70.03[1][2]
Iron(III) chloride0.3966.525.33.01.31[1][2]

Visualizations

Logical Workflow for Troubleshooting High Dichlorination

G start High Dichlorination Detected check_stoichiometry Check Stoichiometry of Chlorinating Agent start->check_stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_catalyst Evaluate Catalyst catalyst_ok Using TiCl4? check_catalyst->catalyst_ok check_time Review Reaction Time time_ok Time Optimized? check_time->time_ok stoichiometry_ok->check_catalyst Yes adjust_stoichiometry Reduce Equivalents of Chlorinating Agent stoichiometry_ok->adjust_stoichiometry No catalyst_ok->check_time Yes switch_catalyst Switch to TiCl4 Catalyst catalyst_ok->switch_catalyst No optimize_time Optimize Reaction Time via Monitoring time_ok->optimize_time No end_node Reduced Dichlorination time_ok->end_node Yes adjust_stoichiometry->check_catalyst switch_catalyst->check_time optimize_time->end_node

Caption: Troubleshooting workflow for minimizing dichlorinated side products.

Experimental Workflow for Synthesis and Purification

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Mix 1,4-Dimethoxybenzene and Catalyst chlorination 2. Introduce Chlorinating Agent at Controlled Temp reagents->chlorination monitoring 3. Monitor Reaction Progress (GC) chlorination->monitoring wash_h2o 4. Aqueous Wash monitoring->wash_h2o wash_naoh 5. Dilute NaOH Wash wash_h2o->wash_naoh dry 6. Dry Organic Layer wash_naoh->dry concentrate 7. Concentrate Crude Product dry->concentrate distill 8. Fractional Distillation concentrate->distill final_product final_product distill->final_product Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Formation of 2,5-dichloro-1,4-dimethoxybenzene Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of the 2,5-dichloro-1,4-dimethoxybenzene impurity during their experiments.

Frequently Asked Questions (FAQs)

Q1: Under what reaction conditions is the 2,5-dichloro-1,4-dimethoxybenzene impurity typically formed?

A1: The 2,5-dichloro-1,4-dimethoxybenzene impurity is primarily formed as a disubstitution byproduct during the direct chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) to produce chloro-1,4-dimethoxybenzene.[1][2] This electrophilic aromatic substitution reaction can lead to over-chlorination, resulting in the formation of the dichloro- derivative.

Q2: What are the key factors that influence the formation of this impurity?

A2: Several factors can influence the formation of 2,5-dichloro-1,4-dimethoxybenzene:

  • Stoichiometry of the Chlorinating Agent: Using an excess of the chlorinating agent (e.g., elemental chlorine) significantly increases the likelihood of disubstitution.[1][2]

  • Reaction Temperature: Higher reaction temperatures can promote over-chlorination. Controlling the temperature, for instance, by gentle cooling to keep it below 60°C, is crucial.[1][2]

  • Catalyst: The presence and concentration of a catalyst, such as titanium tetrachloride, can influence the reaction's selectivity.[1][2]

  • Reaction Time: Prolonged reaction times can lead to a higher percentage of the disubstituted product.

Q3: How can I detect and quantify the 2,5-dichloro-1,4-dimethoxybenzene impurity in my reaction mixture?

A3: Gas chromatography (GC) is a common and effective analytical method for detecting and quantifying the 2,5-dichloro-1,4-dimethoxybenzene impurity.[1][2] The percentage of the impurity in the reaction mixture can be determined by analyzing the chromatogram and comparing the peak area of the impurity to that of the main product and starting material. For more rigorous quantification, a calibrated internal or external standard method should be employed.

Troubleshooting Guides

Issue: High levels of 2,5-dichloro-1,4-dimethoxybenzene detected in the crude product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Excess Chlorinating Agent Carefully control the stoichiometry of the chlorinating agent. It is recommended to use between 0.2 to 1.0 equivalents of chlorine per mole of 1,4-dimethoxybenzene. A range of 0.3 to 0.5 equivalents is often preferable to minimize disubstitution.[1][2]
High Reaction Temperature Maintain a controlled reaction temperature, for example, at 50°C, using a cooling bath to dissipate the heat generated during the exothermic chlorination reaction.[1][2]
Inadequate Mixing Ensure efficient stirring of the reaction mixture to prevent localized high concentrations of the chlorinating agent, which can lead to over-chlorination.
Incorrect Catalyst Concentration Optimize the concentration of the catalyst. For titanium tetrachloride, a concentration of 0.1 to 1 mol-% relative to the 1,4-dimethoxybenzene is suggested.[2]

Experimental Protocols

Protocol 1: Synthesis of Chloro-1,4-dimethoxybenzene with Minimized Impurity Formation

This protocol is based on methods described in the literature for the catalyzed chlorination of 1,4-dimethoxybenzene.[1][2]

Materials:

  • 1,4-dimethoxybenzene

  • Titanium tetrachloride (TiCl₄)

  • Elemental chlorine (Cl₂)

  • Inert solvent (e.g., dichlorobenzene)

  • Nitrogen or Argon gas for inert atmosphere

  • Sodium hydroxide (NaOH) solution (1%)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a three-necked flask equipped with a stirrer, gas inlet, and a condenser, dissolve 1,4-dimethoxybenzene in the inert solvent under an inert atmosphere.

  • Add 0.1 to 1 mol-% of titanium tetrachloride to the solution.

  • Cool the mixture to the desired reaction temperature (e.g., 50°C).

  • Slowly bubble a controlled amount of chlorine gas (0.3 to 0.5 equivalents) through the stirred solution. Monitor the reaction progress using GC analysis.

  • After the desired conversion is reached, stop the chlorine flow and purge the system with an inert gas to remove any unreacted chlorine.

  • For work-up, the reaction mixture can be washed with dilute hydrochloric acid, followed by washes with a 1% sodium hydroxide solution, and finally with water.

  • The organic phase is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation.

Protocol 2: GC Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating aromatic compounds (e.g., a non-polar or medium-polarity column).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Data Analysis:

  • Identify the peaks corresponding to 1,4-dimethoxybenzene, chloro-1,4-dimethoxybenzene, and 2,5-dichloro-1,4-dimethoxybenzene based on their retention times (which can be confirmed by running standards).

  • Calculate the relative percentage of each component using the area percent method.

Data Presentation

Table 1: Influence of Chlorine Equivalents on Product Distribution (Example Data)

Chlorine Equivalents1,4-dimethoxybenzene (%)Chloro-1,4-dimethoxybenzene (%)2,5-dichloro-1,4-dimethoxybenzene (%)Other Impurities (%)
0.3958.638.71.71.0
0.545.248.55.31.0
1.05.170.323.61.0

Note: This data is illustrative and based on trends described in the provided search results.[1][2]

Visualizations

formation_pathway 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Chloro-1,4-dimethoxybenzene Chloro-1,4-dimethoxybenzene 1,4-Dimethoxybenzene->Chloro-1,4-dimethoxybenzene + Cl₂ - HCl 2,5-dichloro-1,4-dimethoxybenzene 2,5-dichloro-1,4-dimethoxybenzene Chloro-1,4-dimethoxybenzene->2,5-dichloro-1,4-dimethoxybenzene + Cl₂ - HCl (Over-chlorination) troubleshooting_workflow cluster_0 Problem Identification cluster_1 Analysis of Reaction Parameters cluster_2 Corrective Actions cluster_3 Outcome High Impurity Level High Impurity Level Check Cl₂ Stoichiometry Check Cl₂ Stoichiometry High Impurity Level->Check Cl₂ Stoichiometry Verify Temperature Control Verify Temperature Control High Impurity Level->Verify Temperature Control Evaluate Catalyst Loading Evaluate Catalyst Loading High Impurity Level->Evaluate Catalyst Loading Reduce Cl₂ Equivalents Reduce Cl₂ Equivalents Check Cl₂ Stoichiometry->Reduce Cl₂ Equivalents Lower Reaction Temperature Lower Reaction Temperature Verify Temperature Control->Lower Reaction Temperature Optimize Catalyst Amount Optimize Catalyst Amount Evaluate Catalyst Loading->Optimize Catalyst Amount Reduced Impurity Formation Reduced Impurity Formation Reduce Cl₂ Equivalents->Reduced Impurity Formation Lower Reaction Temperature->Reduced Impurity Formation Optimize Catalyst Amount->Reduced Impurity Formation

References

preventing ether cleavage during chlorination of 1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of 1,4-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on preventing ether cleavage during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What is ether cleavage, and why is it a problem during the chlorination of 1,4-dimethoxybenzene?

A1: Ether cleavage is a chemical reaction that breaks the carbon-oxygen bond in an ether.[1] In the context of chlorinating 1,4-dimethoxybenzene, this side reaction is undesirable as it leads to the formation of hydroxylated and polychlorinated byproducts, such as 4-hydroxyanisole and its chlorinated derivatives.[2] These impurities can be difficult to separate from the desired 2-chloro-1,4-dimethoxybenzene, often requiring complex purification processes like fractional distillation, which can lower the overall yield of the target molecule.[2]

Q2: What are the primary causes of ether cleavage during this reaction?

A2: Ether cleavage is typically catalyzed by strong acids.[3] During electrophilic aromatic substitution reactions like chlorination, the use of Lewis acid catalysts (e.g., FeCl₃, AlCl₃) or the generation of strong protic acids (like HCl) can create a sufficiently acidic environment to protonate the ether oxygen.[4][5][6] This protonation makes the methoxy group a better leaving group, susceptible to nucleophilic attack, leading to cleavage of the C-O bond.[4]

Q3: Can the choice of chlorinating agent influence the extent of ether cleavage?

A3: Yes, the choice of chlorinating agent is crucial. While elemental chlorine (Cl₂) is a common reagent, its reaction with aromatic compounds often requires a Lewis acid catalyst to enhance its electrophilicity, which in turn can promote ether cleavage.[7][8] Milder chlorinating agents or alternative methods that do not require strong Lewis acids can minimize this side reaction.

Q4: Are there specific catalysts that are less prone to causing ether cleavage?

A4: While traditional Lewis acids like AlCl₃ and FeCl₃ are effective for chlorination, they are also strong promoters of side reactions.[8] Titanium tetrachloride (TiCl₄) has been shown to be a more selective catalyst for the chlorination of 1,4-dimethoxybenzene, resulting in a crude mixture with significantly lower amounts of hydroxylated byproducts.[2][9] Zeolite catalysts can also offer shape-selective chlorination and may reduce unwanted side reactions.[8][10]

Troubleshooting Guides

Problem 1: Significant formation of 4-hydroxyanisole and other cleaved byproducts.
Potential Cause Troubleshooting Step Rationale
Excessively Strong Lewis Acid Catalyst Replace strong Lewis acids like AlCl₃ or FeCl₃ with a milder catalyst such as titanium tetrachloride (TiCl₄).[2][9]TiCl₄ is less prone to promoting the ether cleavage side reaction while still effectively catalyzing the desired chlorination.[2][9]
High Reaction Temperature Maintain a lower reaction temperature, for instance, between 40°C and 60°C.[2][9] Gentle cooling might be necessary to counteract the exothermic nature of the reaction.[2][9]Lower temperatures generally favor the desired kinetic product and can suppress side reactions like ether cleavage, which may have a higher activation energy.[8]
Presence of Protic Acids Ensure all reagents and glassware are anhydrous to prevent the in-situ formation of strong protic acids (e.g., HCl from moisture reacting with the catalyst).[8]Strong protic acids can directly catalyze the cleavage of ethers.[4][3]
Incorrect Stoichiometry Use a controlled amount of the chlorinating agent. For the reaction with elemental chlorine, using 0.3 to 0.5 molar equivalents per mole of 1,4-dimethoxybenzene is recommended.[2][9]Limiting the amount of the chlorinating agent helps to prevent over-chlorination and can reduce the formation of acidic byproducts that promote cleavage.
Problem 2: Low yield of this compound and formation of polychlorinated products.
Potential Cause Troubleshooting Step Rationale
Over-chlorination Carefully control the stoichiometry of the chlorinating agent. Using less than one equivalent of chlorine gas is crucial.[2][9]The methoxy groups are activating, making the aromatic ring susceptible to further chlorination. Precise control of the chlorine amount minimizes the formation of di- and tri-chlorinated species.
Sub-optimal Catalyst Concentration Use a catalytic amount of the Lewis acid. For TiCl₄, a concentration of 0.1 to 1 mol-% relative to the hydroquinone dimethyl ether is effective.[2]A sufficient amount of catalyst is needed for the reaction to proceed, but an excess can lead to increased side reactions.
Inefficient Mixing Ensure efficient stirring of the reaction mixture.For heterogeneous reactions, good mixing is essential for consistent reaction rates and to avoid localized overheating or high concentrations of reagents, which can lead to side product formation.

Experimental Protocols

Selective Chlorination using Titanium Tetrachloride

This protocol is based on a patented method for the selective chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) with minimal ether cleavage.[2][9]

Materials:

  • 1,4-Dimethoxybenzene

  • Titanium tetrachloride (TiCl₄)

  • Elemental chlorine (Cl₂)

  • Anhydrous reaction vessel with a stirrer, gas inlet, and temperature control

Procedure:

  • Charge the reaction vessel with solid 1,4-dimethoxybenzene.

  • Melt the 1,4-dimethoxybenzene by heating to approximately 55°C.

  • Once melted, remove the heat source and add 0.1 to 1 mol-% of titanium tetrachloride.

  • Introduce a controlled amount of chlorine gas (0.3 to 0.5 equivalents per mole of 1,4-dimethoxybenzene) into the reaction mixture over a period of time (e.g., 3 hours).[2]

  • Maintain the reaction temperature between 40°C and 60°C. Use gentle cooling to manage the exothermic reaction.[2][9]

  • After the addition of chlorine is complete, the reaction mixture can be worked up by washing with water and a dilute aqueous base (e.g., 1% NaOH solution) to remove the catalyst and any acidic byproducts.[2]

  • The desired this compound can then be isolated by distillation.

Quantitative Data Summary:

CatalystChlorine EquivalentsTemperature (°C)Yield of this compound (%)Hydroxyanisole byproduct (%)Reference
TiCl₄ (0.6 mol%)0.395038.70.03[2][9]
None0.395027.53.6[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Melt 1,4-Dimethoxybenzene (55°C) add_catalyst Add TiCl4 (0.1-1 mol%) start->add_catalyst add_chlorine Introduce Cl2 (gas) (0.3-0.5 equiv) add_catalyst->add_chlorine control_temp Maintain Temperature (40-60°C) add_chlorine->control_temp wash Aqueous Wash (H2O, NaOH soln) control_temp->wash distill Distillation wash->distill product This compound distill->product

Caption: Experimental workflow for the selective chlorination of 1,4-dimethoxybenzene.

reaction_pathway reactant 1,4-Dimethoxybenzene chlorinating_agent + Cl2 / TiCl4 product This compound reactant->product side_reaction_conditions Strong Acid (H+) High Temperature byproduct Ether Cleavage Products (e.g., 4-Hydroxyanisole) reactant->byproduct chlorinating_agent->product Desired Pathway (Selective Chlorination) side_reaction_conditions->byproduct Undesired Pathway (Ether Cleavage)

Caption: Reaction pathways for the chlorination of 1,4-dimethoxybenzene.

References

troubleshooting low yield in Suzuki coupling with 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers experiencing low yields in Suzuki coupling reactions, with a specific focus on challenging substrates like 2-Chloro-1,4-dimethoxybenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary reasons for this?

Answer:

Low yields with this compound are common and typically stem from the substrate's electronic and steric properties. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[1][2] Additionally, the two electron-donating methoxy groups enrich the aromatic ring with electron density, further deactivating the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle.[1][3] The ortho-chloro position also introduces steric hindrance, which can impede the approach of the palladium catalyst.[4][5]

Key factors contributing to low yield include:

  • Sub-optimal Catalyst System: The catalyst and ligand combination may not be active enough to facilitate the challenging oxidative addition of the electron-rich and hindered aryl chloride.[4][6]

  • Ineffective Base: The chosen base might not be strong enough or soluble enough in the reaction medium to efficiently generate the boronate species required for transmetalation.[6][7]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, or hydrodehalogenation of the aryl chloride can consume starting materials and reduce the yield of the desired product.[1][6][8]

  • Poor Reagent Quality or Reaction Setup: Impurities in reagents or solvents, or the presence of oxygen, can deactivate the catalyst and lead to side reactions.[6][7]

Question 2: What is the most effective catalyst system for coupling an electron-rich aryl chloride like this compound?

Answer:

Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[9] For challenging, electron-rich aryl chlorides, highly active catalyst systems are necessary. This typically involves using a palladium precursor in combination with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[2][4][6] These ligands stabilize the palladium center and promote the difficult oxidative addition step.[6]

Recommended Catalyst Systems:

  • Buchwald Ligands: Dialkylbiaryl phosphine ligands, developed by Stephen Buchwald, are highly effective. Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[6][9][10]

  • N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr can also be very effective in promoting the coupling of unreactive chlorides.[6]

  • Pre-formed Catalysts (Precatalysts): Using a well-defined precatalyst, such as an XPhos-based G2, G3, or G4 palladacycle, can provide more reliable results and higher activity.[10] These are often more stable and ensure the formation of the active catalytic species.

The following table summarizes catalyst systems successfully used for challenging aryl chlorides.

Catalyst/Ligand CombinationPalladium SourceTypical Loading (mol%)Notes
Buchwald Ligands
SPhos or XPhosPd(OAc)₂ or Pd₂(dba)₃1-5Highly effective for electron-rich and sterically hindered aryl chlorides.[6]
NHC Ligands
IPrPd(OAc)₂ or Pd₂(dba)₃1-5Offers high stability and activity.[6]
Palladium Precatalysts
XPhos Pd G4N/A1-5A highly active and stable precatalyst suitable for difficult couplings.[10]

Question 3: I am observing significant amounts of unreacted this compound. How can I improve the reaction conditions?

Answer:

If your starting material remains largely unconsumed, the reaction conditions are likely not vigorous enough to overcome the high activation energy of the C-Cl bond cleavage. Consider the following adjustments:

  • Switch to a More Active Catalyst: As detailed in Question 2, employ a more robust catalyst system, such as one using a Buchwald ligand (e.g., XPhos) or a modern precatalyst.[6][10]

  • Optimize the Base and Solvent: The choice of base and solvent is crucial and interdependent.[7][11]

    • Bases: For difficult couplings, stronger bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium or potassium carbonate.[6][12]

    • Solvents: Anhydrous ethereal solvents like dioxane or THF, often with a small amount of water, are commonly used.[3][7][13] Toluene is also a viable option.[12] The water can be crucial for the activity of bases like K₃PO₄.[3]

  • Increase the Reaction Temperature: Higher temperatures (e.g., 80-110 °C) can provide the necessary energy to facilitate the oxidative addition step.[6][7] However, be aware that this can also accelerate side reactions.

Troubleshooting Workflow for Unreacted Starting Material

G Start Low Conversion of This compound Catalyst Is the catalyst system highly active? (e.g., Buchwald ligand, NHC, or precatalyst) Start->Catalyst Base Is the base strong enough? (e.g., K3PO4, Cs2CO3) Catalyst->Base Yes UpgradeCatalyst Action: Switch to a more active catalyst (e.g., XPhos/Pd(OAc)2 or XPhos Pd G4) Catalyst->UpgradeCatalyst No Temp Is the reaction temperature optimized (e.g., 80-110°C)? Base->Temp Yes ChangeBase Action: Screen stronger bases (K3PO4, Cs2CO3) Base->ChangeBase No Solvent Is the solvent system appropriate? (e.g., Dioxane/H2O, Toluene) Temp->Solvent Yes IncreaseTemp Action: Increase reaction temperature Temp->IncreaseTemp No ChangeSolvent Action: Screen different solvents Solvent->ChangeSolvent No ReRun Re-run optimized reaction Solvent->ReRun Yes UpgradeCatalyst->Base ChangeBase->Temp IncreaseTemp->Solvent ChangeSolvent->ReRun

Caption: Troubleshooting workflow for low conversion.

Question 4: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and low yield.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom.[8] This is a common issue, especially at higher temperatures.

    • Solution: Use a boronic ester, such as a pinacol ester (Bpin), or a potassium trifluoroborate salt instead of the boronic acid.[6][14] These are generally more stable and less prone to this side reaction.[14]

  • Homocoupling: The self-coupling of the boronic acid partner to form a biaryl byproduct.[6] This is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[1][6]

    • Solution: Ensure the reaction is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[6] Using a Pd(0) source (e.g., Pd(PPh₃)₄, though less active for the main reaction) or an efficient precatalyst can also help.[1][6]

  • Hydrodehalogenation: The replacement of the chlorine atom on your starting material with a hydrogen atom.[1]

    • Solution: This can be more complex to solve and may be influenced by the base, solvent, and ligand. Optimizing the reaction for faster cross-coupling can help minimize this pathway.

Summary of Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Protodeboronation Loss of the boronic acid functional group.[8]Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[6][14]
Homocoupling Self-coupling of the boronic acid partner.[6]Thoroughly degas the reaction mixture; use an efficient Pd(0) source or precatalyst.[6]
Hydrodehalogenation Replacement of the chloro group with hydrogen.[1]Re-optimize reaction conditions to favor the cross-coupling pathway.

Experimental Protocols

General Protocol for a Troubleshooting Experiment

This procedure should be adapted and optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G4, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid/ester, the palladium precatalyst, and the base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the degassed solvent via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[6]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[7]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_biaryl R-Pd(II)Ln-R' Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product ArylHalide R-X (this compound) ArylHalide->OxAdd BoronicAcid R'-B(OR)2 + Base BoronicAcid->Transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation during cross-coupling reactions involving 2-Chloro-1,4-dimethoxybenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: While seemingly straightforward, this compound can present challenges due to the relatively low reactivity of the C-Cl bond for oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.[1][2][3] Compared to aryl bromides or iodides, aryl chlorides require more active and specialized catalyst systems to achieve efficient coupling.[4] The electron-donating nature of the two methoxy groups can also modulate the electronic properties of the aryl halide, influencing its reactivity.

Q2: What are the primary mechanisms of palladium catalyst deactivation observed with substrates like this compound?

A2: The main deactivation pathways for palladium catalysts in cross-coupling reactions include:

  • Formation of Inactive Palladium Species: A common issue is the agglomeration of the active Pd(0) catalyst into inactive palladium black.[5][6] This can occur if the catalytic cycle is slow, increasing the lifetime of soluble Pd(0) species and allowing them to aggregate.

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the catalyst and facilitating the reaction, can be susceptible to oxidation (forming phosphine oxides with poor coordinating ability) or other forms of degradation, especially if the reaction is not performed under strictly inert conditions.[6][7]

  • Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur-containing compounds, can irreversibly bind to the palladium center and poison the catalyst.[6][8] While less common with this specific substrate, coordinating functional groups on other reaction components could also lead to catalyst inhibition.[9]

Q3: How do I choose the right catalyst system for coupling with this compound?

A3: For less reactive aryl chlorides like this compound, a highly active catalyst system is generally required.[4] This typically involves:

  • Palladium Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(ligand)₂) can be effective.[5] Pd(II) precatalysts require an in-situ reduction to the active Pd(0) species.[10] The choice of precursor can sometimes influence reaction outcomes.[11]

  • Ligands: The use of bulky, electron-rich phosphine ligands is critical.[12] Ligands such as XPhos, SPhos, or P(t-Bu)₃ are often employed to promote the challenging oxidative addition step and stabilize the active catalyst.[9] N-heterocyclic carbenes (NHCs) can also be effective ligands for this purpose.[4]

Q4: What role do the base and solvent play in preventing catalyst deactivation?

A4: The base and solvent are not merely reaction media but play active roles in the catalytic cycle and can significantly impact catalyst stability.[8][13]

  • Base: The choice of base is crucial for the transmetalation step.[1] Stronger bases can sometimes accelerate the overall catalytic cycle, which in turn can minimize the time the active Pd(0) species is vulnerable to deactivation.[8] However, the base strength needs to be optimized for the specific boronic acid and substrate to avoid side reactions.[12] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[14]

  • Solvent: The solvent can influence catalyst stability by coordinating to the metal center.[13] It also affects the solubility of reagents and intermediates.[12] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The choice of solvent can impact reaction rates and selectivity.[8][15] Rigorous degassing of the solvent is essential to remove oxygen, which can contribute to both ligand degradation and the formation of palladium black.[4][16]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst System: The chosen palladium precursor and/or ligand are not active enough for the C-Cl bond activation.[4]1. Switch to a more active ligand: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. 2. Use a pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[17] 3. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments, while monitoring for potential decomposition.[9]
Inefficient Pre-catalyst Activation: The Pd(II) pre-catalyst is not being effectively reduced to the active Pd(0) species.[5][18]1. Ensure appropriate conditions for reduction: Some systems require a reductant or specific solvent/base combinations for efficient activation. 2. Consider a Pd(0) source: Directly use a Pd(0) precursor like Pd₂(dba)₃ to bypass the in-situ reduction step.
Reaction Stalls Prematurely Catalyst Deactivation: The active catalyst is degrading over the course of the reaction.1. Improve inert atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) to prevent oxidation.[16] 2. Optimize ligand-to-metal ratio: An appropriate excess of the ligand can sometimes help stabilize the catalyst. 3. Lower reaction temperature: If high temperatures are causing thermal decomposition of the catalyst or ligands, a lower temperature with a more active catalyst system might be beneficial.
Formation of Palladium Black Catalyst Agglomeration: The active Pd(0) species are aggregating into inactive nanoparticles.[5][6]1. Increase ligand concentration: A higher ligand-to-palladium ratio can help stabilize the mononuclear Pd(0) species in solution. 2. Optimize reaction conditions to increase rate: A faster catalytic turnover minimizes the lifetime of vulnerable Pd(0) intermediates. This can be achieved by optimizing the base, solvent, and temperature.[9]
Side Product Formation (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid coupling partner.[4][16]1. Thoroughly degas: Sparge all solvents with an inert gas and ensure the reaction vessel is properly evacuated and backfilled with argon or nitrogen before adding reagents.[16]
Inefficient Transmetalation: A slow transmetalation step can lead to side reactions.1. Screen different bases: The choice of base can significantly impact the rate of transmetalation. Evaluate a range of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[14]

Visualizing Catalyst Deactivation and Experimental Workflow

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (Ar-Cl) Active_Catalyst->Oxidative_Addition Deactivated_Pd_Black Inactive Pd Black (Agglomeration) Active_Catalyst->Deactivated_Pd_Black Slow Catalysis Oxidized_Ligand Oxidized/Degraded Ligand Active_Catalyst->Oxidized_Ligand Presence of O₂ Poisoned_Catalyst Poisoned Catalyst (e.g., by Sulfur) Active_Catalyst->Poisoned_Catalyst Impurities Pd_II_Intermediate Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Pd_II_Intermediate Transmetalation Transmetalation Pd_II_Intermediate->Transmetalation Diaryl_Pd_II Ar-Pd(II)-Ar'(L_n) Transmetalation->Diaryl_Pd_II Reductive_Elimination Reductive Elimination Diaryl_Pd_II->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Ar-Ar' Product Reductive_Elimination->Product

Caption: Common palladium catalyst deactivation pathways during a cross-coupling cycle.

Troubleshooting_Workflow cluster_catalyst Catalyst Optimization cluster_conditions Condition Screening Start Reaction Failure (Low Yield / No Reaction) Check_Inertness Verify Inert Atmosphere (Degassed Solvents, Ar/N₂) Start->Check_Inertness Analyze_Catalyst Is the Catalyst System Active Enough for Ar-Cl? Check_Inertness->Analyze_Catalyst Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Analyze_Catalyst->Change_Ligand No Screen_Conditions Re-evaluate Base and Solvent Analyze_Catalyst->Screen_Conditions Yes Change_Ligand->Screen_Conditions Increase_Temp Increase Temperature Cautiously Increase_Temp->Screen_Conditions Change_Base Screen Different Bases (K₃PO₄, Cs₂CO₃) Screen_Conditions->Change_Base Base Issue Change_Solvent Try Different Solvent (Toluene, Dioxane) Screen_Conditions->Change_Solvent Solvent Issue Check_Purity Analyze Reagent Purity Screen_Conditions->Check_Purity No Improvement Change_Base->Check_Purity Change_Solvent->Check_Purity Success Successful Reaction Check_Purity->Success

References

Technical Support Center: 2-Chloro-1,4-dimethoxybenzene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-1,4-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities originate from the synthesis process, which typically involves the chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether). Key impurities include:

  • Unreacted Starting Material: 1,4-dimethoxybenzene.

  • Over-chlorinated Products: 2,5-dichlorohydroquinone dimethyl ether is a significant byproduct.[1]

  • Ether Cleavage Products: Partial ether cleavage can lead to the formation of 4-hydroxyanisole and its chlorinated derivatives.[1]

  • Isomeric Byproducts: Isomers of the disubstitution product may also be present.[1]

Q2: My isolated product is a blue-green liquid. Is this indicative of an impurity?

A2: Not necessarily. While many organic compounds are colorless, the Safety Data Sheet for this compound often describes its physical appearance as a blue-green liquid.[2] However, a significant color change or the presence of dark tars could indicate degradation or the presence of high-molecular-weight byproducts, possibly from undesired Friedel-Crafts alkylations if certain catalysts are used.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It is incompatible with strong oxidizing agents.[2][3]

Q4: Can I use recrystallization for purification?

A4: While fractional distillation is the most cited method for purifying this compound, recrystallization may be a viable option, especially for removing small amounts of impurities. The compound has a melting point of 8.1 °C, which may complicate standard recrystallization procedures.[2] For a related isomer, 2-chloro-1,3-dimethoxybenzene, recrystallization from hexane has been reported.[4] A similar non-polar solvent or a mixed solvent system could be explored, but low-temperature crystallization techniques would be necessary.

Troubleshooting Guides

Issue 1: Significant amount of unreacted 1,4-dimethoxybenzene remains after synthesis.

This is a common issue when the chlorination reaction does not go to completion.

  • Root Cause: Insufficient chlorinating agent, suboptimal reaction time, or catalyst deactivation.

  • Solution: Fractional distillation is the most effective method to separate the product from the unreacted starting material due to their different boiling points. A distillation column with a high number of theoretical plates (e.g., 15 to 100) is recommended for achieving high purity (>99.7%).[1][5]

Issue 2: Presence of dichlorinated and other chlorinated byproducts.

Over-chlorination leads to the formation of 2,5-dichlorohydroquinone dimethyl ether and other isomers.[1]

  • Root Cause: Excess chlorinating agent, reaction hotspots, or prolonged reaction times.

  • Solution: Similar to removing the starting material, high-efficiency fractional distillation is the preferred method. The increased chlorine content raises the boiling point of the byproducts, allowing for their separation from the desired mono-chlorinated product.

Issue 3: Acidic impurities (e.g., chlorohydroxyanisole) are detected.

These impurities arise from the cleavage of the ether groups during synthesis.[1]

  • Root Cause: Presence of strong acids or water during the reaction, potentially leading to hydrolysis.

  • Solution: An aqueous workup prior to distillation is highly effective. Washing the crude organic mixture with a dilute base, such as 1% sodium hydroxide (NaOH) solution, will deprotonate the acidic phenolic impurities, transferring them to the aqueous phase for easy removal.[1][5] This should be followed by a water wash to remove any residual base.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2100-42-7[2][3]
Molecular Formula C₈H₉ClO₂[3]
Molecular Weight 172.61 g/mol [3]
Appearance Blue-green liquid[2]
Melting Point 8.1 °C / 46.6 °F[2]
Boiling Point 247 °C / 476.6 °F @ 1013 mbar[2]
Flash Point 117 °C / 242.6 °F[2]
Density 1.210 g/cm³[2][3]

Table 2: Example Purification Data from Synthesis Batches[1][5]

BatchKey Impurity Profile (Crude, GC Area %)Purification MethodFinal Purity
A 58.6% 1,4-dimethoxybenzene, 1.7% 2,5-dichlorohydroquinone dimethyl etherAqueous Workup¹, then Fractional Distillation (15 theoretical plates)> 99.7%
B 66.5% 1,4-dimethoxybenzene, 3% 2,5-dichlorohydroquinone dimethyl ether, 1.26% chlorohydroxyanisoleFractional Distillation (50-100 theoretical plates required)> 99.7%
C 66.3% 1,4-dimethoxybenzene, 1.0% 2,5-dichlorohydroquinone dimethyl ether, 3.6% hydroxyanisoleFractional Distillation (50-100 theoretical plates required)> 99.7%
¹Aqueous workup consisted of one wash with dilute HCl and three washes with 1% NaOH solution.[1][5]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities

This procedure is performed on the crude reaction mixture prior to distillation.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • To remove acidic byproducts like (chloro)hydroxyanisole, wash the organic layer with a 1% aqueous solution of sodium hydroxide (NaOH).[1][5] Repeat this wash two more times.

  • Wash the organic layer with water to remove residual NaOH.

  • Wash the organic layer with brine (saturated NaCl solution) to facilitate separation and remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent. The resulting organic solution is ready for solvent removal and distillation.

Protocol 2: Purification by Fractional Distillation

This is the primary method for achieving high purity.

  • Assemble a fractional distillation apparatus. For challenging separations involving closely boiling impurities, use a column with a high number of theoretical plates (a Vigreux column for simple separations, or a packed column like a Hempel or Dufton for higher efficiency). A column with at least 15 theoretical plates is recommended.[5]

  • Place the crude or washed/dried product into the distillation flask. Add boiling chips.

  • Perform the distillation under reduced pressure (vacuum). A pressure of 25-30 mbar has been reported to be effective.[5]

  • Slowly heat the distillation flask. Collect and discard any initial low-boiling fractions.

  • Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the given pressure.

  • Discontinue the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

Visualizations

G Diagram 1: General Purification Workflow A Crude Reaction Mixture B Aqueous Workup (Wash with H₂O, NaOH, Brine) A->B Removal of acidic impurities & salts C Drying (e.g., MgSO₄) B->C D Fractional Vacuum Distillation C->D Separation based on boiling point E Pure this compound (>99.7%) D->E G Diagram 2: Troubleshooting Decision Tree for Impurities cluster_0 Analysis cluster_1 Impurity Identification cluster_2 Recommended Action A Analyze Crude Product (e.g., by GC, NMR) B High Content of Starting Material or Dichlorinated Byproduct A->B C Presence of Acidic (Phenolic) Impurities A->C D High-Efficiency Fractional Distillation (≥15 theoretical plates) B->D E Aqueous Base Wash (e.g., 1% NaOH) followed by Distillation C->E

References

Technical Support Center: Analysis of Impurities in 2-Chloro-1,4-dimethoxybenzene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the analysis of impurities in 2-Chloro-1,4-dimethoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation

  • Q1: What is the recommended solvent for dissolving this compound and its potential impurities for GC-MS analysis? A1: It is recommended to use volatile organic solvents such as dichloromethane, hexane, methanol, or ethyl ether.[1][2] Avoid using water or non-volatile solvents as they are incompatible with standard GC-MS systems.[1][2] Ensure the solvent is of high purity to prevent the introduction of extraneous peaks in your chromatogram.

  • Q2: What is a typical sample concentration for this analysis? A2: A starting concentration of approximately 10 µg/mL is recommended.[1] The goal is to achieve an on-column loading of about 10 ng with a 1 µL injection in splitless mode.[1] If your sample response is too high and leads to column overload, you may need to dilute it further.[3]

  • Q3: My sample contains particulates. How should I prepare it for injection? A3: Samples for GC-MS analysis must be free of any solid particles to avoid clogging the syringe and contaminating the injector and column.[1][2] It is essential to centrifuge or filter your sample before transferring it to a GC autosampler vial.[1][2]

Chromatography & Peak Shape Issues

  • Q4: I am observing poor peak shape (e.g., tailing or fronting) for my analyte. What are the possible causes? A4: Poor peak shape can arise from several factors:

    • Active Sites: The analyte may be interacting with active sites in the injector liner or on the column. Cleaning or replacing the inlet liner and using an inert column can help mitigate this.[4][5]

    • Column Overload: Injecting too much sample can lead to broad or fronting peaks.[4] Try reducing the injection volume or diluting the sample.[4][6]

    • Improper Column Installation: Ensure the column is correctly installed in both the injector and the detector.[4][6]

    • Polarity Mismatch: A mismatch between the sample solvent and the column's stationary phase can cause peak distortion.[4]

  • Q5: My peaks are showing splitting. What could be the issue? A5: Peak splitting can be caused by an improper injection technique, a dirty inlet liner, or a poorly cut column. Ensure the column is cut squarely and installed correctly. If the problem persists, try replacing the liner and septum.

  • Q6: I'm not seeing any peaks for my target analytes. What should I check? A6: If you are not getting a signal, consider the following:

    • Analyte Volatility: Ensure that your target impurities are volatile enough for GC analysis at temperatures below 300°C.[1]

    • System Leaks: A leak in the injector can prevent the sample from reaching the column.[4] Check for leaks using an electronic leak detector.[6]

    • Injector and Column Activity: Active or thermally labile compounds might be degrading in the hot injector or on the column.[4] Try lowering the injector temperature or using a deactivated liner and column.

    • Detector Issues: Verify that the mass spectrometer's detector is functioning correctly and that the gain is set appropriately.[6]

Contamination & Carryover

  • Q7: I am seeing ghost peaks in my blank runs. What is the source of this contamination? A7: Ghost peaks are typically due to carryover from a previous injection or contamination in the system. To resolve this, you can:

    • Clean the injector and replace the inlet liner and septum.[4]

    • Bake out the column at a high temperature (within its specified limits) to remove contaminants.[4]

    • If the contamination is severe, you may need to trim the first few inches of the column or rinse it with a solvent.[4]

  • Q8: The baseline of my chromatogram is high and noisy. What are the likely causes? A8: A high and noisy baseline can be caused by:

    • Column Bleed: This occurs as the stationary phase naturally degrades over time, especially at high temperatures.[7] Using a low-bleed column (e.g., a DB-5ms) can minimize this.[6] Oxygen contamination from leaks can accelerate column bleed.[4][7]

    • Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a noisy baseline. Ensure high-purity gas and functioning gas purifiers are used.[7]

    • Contaminated Injector or Detector: A dirty injector or detector can also lead to a high baseline.[4] Regular maintenance is crucial.

Potential Impurities in this compound

The manufacturing process of this compound typically involves the chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether).[8] Potential impurities can include starting materials, by-products from side reactions, and related compounds.

Impurity NameChemical FormulaMolecular Weight ( g/mol )Potential Origin
1,4-DimethoxybenzeneC₈H₁₀O₂138.16Unreacted starting material
2,5-Dichloro-1,4-dimethoxybenzeneC₈H₈Cl₂O₂207.06Disubstitution by-product[8]
Isomers of Dichloro-1,4-dimethoxybenzeneC₈H₈Cl₂O₂207.06Isomeric by-products[8]
(Chloro)hydroxyanisoleC₇H₇ClO₂158.58Partial ether cleavage by-product[8]

Experimental Protocol: GC-MS Analysis

This protocol provides a general starting point for the analysis. Method optimization may be required for your specific instrument and application.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane) to create a stock solution of 1 mg/mL.

  • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.[1]

  • Filter the final solution through a 0.22 µm syringe filter into a 1.5 mL glass autosampler vial.[2]

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973N or similar.[9]

ParameterRecommended Setting
GC Inlet
Injection ModeSplitless[1][10]
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 - 2.0 mL/min
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)[6]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range45-300 amu[11]
Source Temperature230 °C
Quadrupole Temperature150 °C

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter into Vial Dilute->Filter Inject Inject Sample into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Data Acquisition Detect->Acquire Identify Peak Identification (NIST Library) Acquire->Identify Quantify Quantification of Impurities Identify->Quantify Report Generate Report Quantify->Report

References

Technical Support Center: Friedel-Crafts Reactions with Dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions on dimethoxybenzene substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts alkylation of 1,4-dimethoxybenzene is giving a very low yield. What are the common causes?

A1: Low yields in the Friedel-Crafts alkylation of dimethoxybenzene derivatives can stem from several factors, given the high reactivity of the starting material.

  • Suboptimal Temperature Control: The reaction is highly exothermic, especially during the addition of the acid catalyst (e.g., H₂SO₄).[1] Insufficient cooling can lead to unwanted side reactions and degradation of the starting material or product.[2] It is crucial to maintain a low temperature (e.g., using an ice bath) during catalyst addition.[3][4][5]

  • Reagent Purity and Stoichiometry: Ensure all reagents, particularly the dimethoxybenzene and the alkylating agent (e.g., t-butyl alcohol), are pure. The presence of water can deactivate the catalyst. While an excess of the alkylating agent is often used, incorrect stoichiometry can lead to incomplete conversion.[6]

  • Inefficient Mixing: As the reaction proceeds, the product may precipitate, making the mixture viscous and difficult to stir.[7] Inefficient stirring can lead to localized overheating and incomplete reaction. Manual or robust mechanical stirring is recommended.[7][8]

  • Loss During Workup: The product, typically 1,4-di-t-butyl-2,5-dimethoxybenzene, is isolated by precipitation in water followed by washing.[3] Significant product loss can occur if the precipitation is incomplete or if too much is lost during washing with methanol.[9]

Q2: I am observing polyalkylation in my reaction. How can I control the degree of substitution?

A2: Polyalkylation is a classic challenge in Friedel-Crafts reactions because the alkylated product is often more reactive than the starting material.[8][10][11] However, with bulky alkylating agents like t-butyl groups and highly substituted dimethoxybenzene, the reaction often stops at the di-substituted product due to steric hindrance.[6][7][12]

  • Steric Hindrance: The primary method for controlling substitution on dimethoxybenzene is leveraging steric hindrance. Using a bulky alkylating agent (e.g., t-butyl alcohol) often leads to a self-limiting reaction where a third substitution is sterically unfavorable.[7]

  • Stoichiometry Control: While less effective for highly activated rings, using the dimethoxybenzene in large excess relative to the alkylating agent can favor mono-alkylation. However, this is often impractical due to the cost and difficulty of separating the product from the unreacted starting material.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes favor the formation of the mono-alkylated product. Monitor the reaction progress using techniques like TLC to quench it once the desired product is maximized.

Q3: My Friedel-Crafts acylation with 1,3-dimethoxybenzene and a Lewis acid catalyst like AlCl₃ is resulting in a dark, tarry mixture and low yield. What is happening?

A3: The methoxy groups (-OCH₃) on the benzene ring are susceptible to cleavage by strong Lewis acids, a reaction known as demethylation.

  • Ether Cleavage: Aluminum chloride (AlCl₃) is a very strong Lewis acid that can complex with the oxygen atoms of the methoxy groups, leading to the cleavage of the methyl-oxygen bond. This side reaction consumes the catalyst and starting material, often resulting in charring and a complex mixture of products.

  • Alternative Catalysts: To avoid demethylation, consider using milder or alternative catalytic systems. Polyphosphoric acid (PPA) is a known reagent for acylating activated ethers without causing significant cleavage.[13] Other options include solid acid catalysts like Amberlyst-15 or metal triflates, which can offer higher selectivity and easier workup.[14][15]

The following diagram illustrates the troubleshooting logic for common Friedel-Crafts issues with dimethoxybenzene.

troubleshooting_friedel_crafts Troubleshooting Friedel-Crafts Reactions start Problem Observed low_yield Low Yield / No Reaction start->low_yield wrong_product Unexpected Product(s) start->wrong_product tar Tarry Mixture / Decomposition start->tar check_temp Check Temperature Control (Exothermic Reaction) low_yield->check_temp Yes check_polyalkylation Polyalkylation Occurring? wrong_product->check_polyalkylation Yes check_catalyst Strong Lewis Acid (e.g., AlCl3) with Acylation? tar->check_catalyst check_reagents Verify Reagent Purity (Anhydrous Conditions) check_temp->check_reagents Good Control solution_temp Solution: Maintain low temp during catalyst addition check_temp->solution_temp Poor Control check_stirring Ensure Efficient Stirring (Slurry Formation) check_reagents->check_stirring Reagents Pure solution_reagents Solution: Use dry reagents and solvents check_reagents->solution_reagents Impurities Found solution_stirring Solution: Use mechanical stirrer for viscous mixtures check_stirring->solution_stirring Inefficient check_rearrangement Carbocation Rearrangement Possible? check_polyalkylation->check_rearrangement No solution_poly Solution: Leverage steric hindrance with bulky groups. Stops at di-substitution. check_polyalkylation->solution_poly Yes solution_rearrange Solution: Use acylating agent (Acylation) or tertiary/benzylic alkylating agents. check_rearrangement->solution_rearrange Yes solution_catalyst Potential Demethylation. Solution: Use milder catalyst (e.g., PPA, solid acids). check_catalyst->solution_catalyst Yes

Caption: Troubleshooting workflow for Friedel-Crafts reactions.

Q4: Can I use primary alkyl halides to alkylate dimethoxybenzene?

A4: It is generally not recommended. Friedel-Crafts alkylations involving primary alkyl halides are prone to carbocation rearrangements.[10][11][16] The initially formed primary carbocation (or carbocation-like complex) will rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. This leads to the introduction of an isomeric alkyl group onto the aromatic ring, not the straight-chain one you intended. For dimethoxybenzene, it is best to use alkylating agents that form stable carbocations without rearrangement, such as tertiary alcohols (like t-butyl alcohol) or benzylic halides.[17]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. Note the variability in yield, which underscores the sensitivity of the reaction to experimental conditions.

SubstrateAlkylating AgentCatalyst / SolventTemperatureReported Yield (%)Reference
1,4-Dimethoxybenzenet-Butyl alcoholH₂SO₄ / Acetic AcidCooled in ice, then room temp77.2[2]
1,4-Dimethoxybenzenet-Butyl alcoholH₂SO₄ / Acetic AcidCooled in ice, then room temp57.5[9]
1,4-Dimethoxybenzenet-Butyl alcoholH₂SO₄ / Acetic AcidCooled in ice, then room temp6.25[18]

Key Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

This protocol details the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene, a common undergraduate and research laboratory experiment.[3][5][19]

Materials:

  • 1,4-Dimethoxybenzene

  • t-Butyl alcohol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol

  • Ice

Procedure:

  • In an appropriately sized Erlenmeyer flask, combine 1.50 g of 1,4-dimethoxybenzene, 2.5 mL of t-butyl alcohol, and 5 mL of glacial acetic acid.[3] If the 1,4-dimethoxybenzene does not fully dissolve, gentle warming may be applied.

  • Cool the flask thoroughly in an ice-water bath.

  • Separately, cool approximately 10 mL of concentrated sulfuric acid in an ice bath.

  • While vigorously swirling or stirring the mixture in the ice bath, add the cold concentrated sulfuric acid dropwise over a period of 5-10 minutes. The reaction is exothermic and a precipitate will form.[5][7]

  • After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15-20 minutes with occasional swirling to ensure the reaction goes to completion.[1][3]

  • Place the flask back into an ice bath and slowly add approximately 50-75 mL of ice-cold water to precipitate the crude product and dilute the acid.[3]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals thoroughly with cold water to remove residual acid.[3]

  • Perform a final wash with a small amount of ice-cold methanol to remove organic impurities.[3][20]

  • Allow the product to air-dry completely. The expected product is 1,4-di-t-butyl-2,5-dimethoxybenzene.

Protocol 2: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

This protocol is an example of an acylation using an acyl chloride and aluminum chloride, highlighting the conditions that can potentially lead to demethylation if not carefully controlled.[13]

Materials:

  • 1,3-Dimethoxybenzene

  • 3-Ethoxypropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂)

  • Crushed ice

  • 5% Aqueous Sodium Hydroxide

  • Ether

Procedure:

  • In a flask equipped with a stirrer, dissolve 16 g of 1,3-dimethoxybenzene and 15 g of 3-ethoxypropionyl chloride in 32 mL of carbon disulfide.

  • Cool the mixture to 0°C in an ice bath.

  • Over a period of 1 hour, slowly add 16 g of powdered aluminum chloride to the stirred mixture, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at room temperature and then let the mixture stand overnight.

  • Carefully decant the supernatant solvent. Decompose the remaining dark-red complex by slowly adding crushed ice.

  • Extract the organic material with ether.

  • Wash the ether extract successively with water, 5% aqueous sodium hydroxide, and finally with water again.

  • Dry the ether layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the crude product. Further purification by chromatography or crystallization may be necessary.[13]

Reaction Pathways Visualization

The following diagram illustrates the competitive nature of substitution in Friedel-Crafts reactions on a dimethoxybenzene substrate.

alkylation_pathway cluster_factors Influencing Factors DMB Dimethoxybenzene (Highly Activated) Mono Mono-alkylated Product (More Activated) DMB->Mono + R-X, Catalyst (k1, Fast) Di Di-alkylated Product (Sterically Hindered) Mono->Di + R-X, Catalyst (k2 > k1) Poly Poly-alkylated Product (Unlikely with bulky groups) Di->Poly + R-X, Catalyst (k3, Very Slow) Sterics Steric Hindrance (Bulky R-group) Sterics->Di Favors Stopping Here Stoich Stoichiometry (Excess DMB) Stoich->Mono Favors

Caption: Competing substitution pathways in Friedel-Crafts alkylation.

References

minimizing homocoupling in Suzuki reactions of 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling during Suzuki-Miyaura cross-coupling reactions of 2-chloro-1,4-dimethoxybenzene.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid reagent is a common side reaction in Suzuki coupling, leading to the formation of an undesired symmetrical biaryl impurity and a reduced yield of the target product. The following guide addresses the primary causes of homocoupling and provides systematic troubleshooting steps.

Problem: Significant formation of homocoupling byproduct detected.

Below is a troubleshooting workflow to diagnose and mitigate this issue.

troubleshooting_workflow start High Homocoupling Observed q_inert Is the reaction under a strictly inert atmosphere? start->q_inert sol_degas Action: Rigorously degas all solvents and water. q_inert->sol_degas No q_pd_source Are you using a Pd(II) precatalyst? q_inert->q_pd_source Yes sol_degas->q_pd_source sol_pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3). q_pd_source->sol_pd0 Yes sol_reducing_agent Action: Add a mild reducing agent (e.g., potassium formate). q_pd_source->sol_reducing_agent Yes, and want to keep Pd(II) source q_ligand Is the ligand optimal for an electron-rich aryl chloride? q_pd_source->q_ligand No sol_pd0->q_ligand sol_reducing_agent->q_ligand sol_ligand Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). q_ligand->sol_ligand No q_base Is the base appropriate? q_ligand->q_base Yes sol_ligand->q_base sol_base Action: Screen different bases (e.g., K3PO4, Cs2CO3). q_base->sol_base No end Homocoupling Minimized q_base->end Yes sol_base->end suzuki_vs_homocoupling cluster_desired Desired Suzuki Pathway cluster_undesired Undesired Homocoupling Pathway pd0 Pd(0) oxidative_addition Oxidative Addition (Aryl Chloride) pd0->oxidative_addition transmetalation Transmetalation (Boronic Acid) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerates product Cross-Coupled Product reductive_elimination->product pd_ii Pd(II) homocoupling_transmetalation Transmetalation (2x Boronic Acid) pd_ii->homocoupling_transmetalation homocoupling_re Reductive Elimination homocoupling_transmetalation->homocoupling_re homocoupling_product Homocoupled Product homocoupling_re->homocoupling_product oxygen Oxygen oxygen->pd_ii Oxidizes Pd(0) pd_ii_precatalyst Pd(II) Precatalyst pd_ii_precatalyst->pd_ii Direct Source

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-1,4-dimethoxybenzene and compares it with its parent compound, 1,4-dimethoxybenzene, and other halogen-substituted analogues. This analysis is crucial for researchers and scientists in the fields of organic chemistry and drug development for structural elucidation and purity assessment.

1H NMR Spectral Data Comparison

The following table summarizes the 1H NMR spectral data for this compound and its related compounds. The introduction of a chlorine atom to the aromatic ring in 1,4-dimethoxybenzene leads to a downfield shift of the neighboring aromatic protons and breaks the symmetry of the molecule, resulting in a more complex spectrum.

Compound NameProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound H-36.94d1HJ = 2.9 Hz
H-56.88d1HJ = 8.8 Hz
H-66.78dd1HJ = 8.8, 2.9 Hz
OCH₃ (C1)3.86s3H-
OCH₃ (C4)3.78s3H-
1,4-Dimethoxybenzene Ar-H6.84s4H-
OCH₃3.77s6H-
2-Bromo-1,4-dimethoxybenzene H-37.15d1HJ = 2.8 Hz
H-56.85d1HJ = 8.8 Hz
H-66.79dd1HJ = 8.8, 2.8 Hz
OCH₃ (C1)3.87s3H-
OCH₃ (C4)3.79s3H-

Note: The data for this compound is based on a predicted spectrum. Experimental values may vary slightly.

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of this compound and the coupling relationships between the aromatic protons.

Caption: Structure and proton coupling in this compound.

Experimental Protocols

Sample Preparation: A sample of approximately 5-10 mg of the solid compound was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: The 1H NMR spectra were acquired on a 400 MHz NMR spectrometer.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (zg30) was used.

  • Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1.0 second was used between scans.

  • Acquisition Time: The acquisition time was set to 4.096 seconds.

  • Spectral Width: A spectral width of 8223.685 Hz (20.548 ppm) was used.

  • Temperature: The experiment was conducted at a standard probe temperature of 298 K.

Data Processing: The raw data (Free Induction Decay - FID) was processed with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Following Fourier transformation, the spectrum was manually phased and baseline corrected. The chemical shifts were referenced to the residual chloroform peak at 7.26 ppm.

A Comparative 13C NMR Analysis of 2-Chloro-1,4-dimethoxybenzene and Related Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-1,4-dimethoxybenzene against structurally related alternatives, namely 1,4-dimethoxybenzene and chlorobenzene. This comparison is intended for researchers, scientists, and drug development professionals to facilitate the interpretation of 13C NMR spectra and to understand the influence of substituents on the chemical shifts of the benzene ring. The data presented herein is a combination of experimental values for the reference compounds and predicted values for the target compound, offering a comprehensive overview for analytical purposes.

Data Presentation: Comparative 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts for 1,4-dimethoxybenzene and chlorobenzene, alongside predicted chemical shifts for this compound. All values are presented in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon AtomThis compound (Predicted, ppm)1,4-Dimethoxybenzene (Experimental, ppm)[1]Chlorobenzene (Experimental, ppm)[2]
C1 150.3153.8134.3
C2 117.8114.7128.6
C3 113.8114.7129.7
C4 153.2153.8126.4
C5 115.9114.7129.7
C6 112.9114.7128.6
-OCH3 (C1) 56.455.7-
-OCH3 (C4) 56.155.7-

Experimental Protocols

A general protocol for acquiring a 13C NMR spectrum of an aromatic compound is outlined below. Specific parameters may need to be optimized based on the instrument and the sample.

1. Sample Preparation:

  • Dissolve 10-50 mg of the solid sample or 10-50 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Set the appropriate acquisition parameters for a 1D 13C NMR experiment. Key parameters include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans (NS): This will vary depending on the sample concentration. For a reasonably concentrated sample, 64 to 1024 scans are common.

    • Spectral Width (SW): A typical range for 13C NMR is 0 to 220 ppm.

  • Start the acquisition.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required (note: standard 13C NMR is generally not quantitative without specific experimental setups).

  • Pick and label the peaks.

Visualizations

The following diagrams illustrate the workflow of a comparative 13C NMR analysis and the substituent effects on the chemical shifts of a benzene ring.

comparative_nmr_workflow Comparative 13C NMR Analysis Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation Target Target Compound (this compound) CollectData Acquire 13C NMR Spectra Target->CollectData Alt1 Alternative 1 (1,4-Dimethoxybenzene) Alt1->CollectData Alt2 Alternative 2 (Chlorobenzene) Alt2->CollectData ProcessSpectra Process and Reference Spectra CollectData->ProcessSpectra DataTable Create Comparative Data Table ProcessSpectra->DataTable AnalyzeShifts Analyze Chemical Shift Differences DataTable->AnalyzeShifts SubstituentEffects Correlate with Substituent Effects AnalyzeShifts->SubstituentEffects StructureValidation Validate Structure / Assign Peaks SubstituentEffects->StructureValidation substituent_effects Substituent Effects on Benzene 13C Chemical Shifts cluster_benzene Benzene (Reference ~128.5 ppm) cluster_effects Substituent Influence cluster_shifts Resulting Chemical Shift Changes Benzene Benzene Ring EDG Electron Donating Group (-OCH3) Benzene->EDG EWG Electron Withdrawing/Halogen (-Cl) Benzene->EWG OrthoPara_Shielding Ortho/Para carbons: Shielded (Upfield shift) EDG->OrthoPara_Shielding Ipso_Deshielding_EDG Ipso carbon: Deshielded (Downfield shift) EDG->Ipso_Deshielding_EDG Meta_Slight_Effect Meta carbons: Minor effect EDG->Meta_Slight_Effect EWG->Meta_Slight_Effect Ipso_Deshielding_EWG Ipso carbon: Deshielded (Downfield shift) EWG->Ipso_Deshielding_EWG Ortho_Deshielding_EWG Ortho carbons: Deshielded (Downfield shift) EWG->Ortho_Deshielding_EWG Para_Shielding_EWG Para carbon: Shielded (Upfield shift) EWG->Para_Shielding_EWG

References

A Comparative Guide to the Analysis of 2-Chloro-1,4-dimethoxybenzene: GC-MS, HPLC, and NMR Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of chemical intermediates like 2-Chloro-1,4-dimethoxybenzene is paramount for ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound. This document outlines the GC-MS fragmentation pattern and offers a comparative overview of these key analytical techniques, supported by experimental data and detailed protocols.

GC-MS Analysis and Fragmentation Pattern of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS provides not only retention time data for identification but also a detailed mass spectrum that reveals its fragmentation pattern under electron ionization (EI).

Key Mass Spectrometry Data:

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The presence of a chlorine atom is indicated by the isotopic pattern (M+2) for chlorine-containing fragments.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Relative Intensity (%) Neutral Loss
172/174[M]⁺˙ (Molecular Ion)100-
157/159[M - CH₃]⁺85Methyl radical (•CH₃)
129/131[M - CH₃ - CO]⁺20Methyl radical and Carbon monoxide
94[C₆H₂O]⁺˙15Methyl radical, Carbon monoxide, and Chlorine radical
77[C₆H₅]⁺10Two methyl radicals, two carbon monoxides, and Chlorine radical

Proposed Fragmentation Pathway:

The fragmentation of this compound under electron ionization is initiated by the removal of an electron, forming the molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 172 (for ³⁵Cl) and 174 (for ³⁷Cl). The subsequent fragmentation is driven by the stability of the resulting ions.

fragmentation_pathway M [C₈H₉ClO₂]⁺˙ m/z = 172/174 F1 [C₇H₆ClO₂]⁺ m/z = 157/159 M->F1 - •CH₃ F2 [C₆H₆ClO]⁺ m/z = 129/131 F1->F2 - CO F3 [C₆H₂O]⁺˙ m/z = 94 F2->F3 - Cl• F4 [C₆H₅]⁺ m/z = 77 F2->F4 - CO, -Cl•

Proposed fragmentation pathway of this compound.

The primary fragmentation event is the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable ion at m/z 157/159. This is a common fragmentation pathway for methoxy-substituted aromatic compounds. Subsequent loss of a neutral carbon monoxide (CO) molecule results in the fragment ion at m/z 129/131. Further fragmentations involving the loss of a chlorine radical and another CO molecule lead to the smaller observed ions.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the analysis of this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or isomeric purity assessment.

Feature Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
Sample Requirements Volatile and thermally stable compounds.Soluble in the mobile phase. Suitable for non-volatile and thermally labile compounds.Soluble in a suitable deuterated solvent.
Key Performance High Sensitivity and Selectivity: Excellent for trace analysis and confident identification based on mass spectrum.[1] Quantitative: Good for quantification using appropriate standards.Versatility: Applicable to a wide range of compounds. Quantitative: Excellent for precise quantification with UV or other detectors.Structural Elucidation: Unparalleled for unambiguous structure determination and isomeric differentiation.[2] Quantitative (qNMR): Can be used for quantification without a reference standard of the analyte.
Typical Data Retention Index (Standard non-polar column): ~1313-1365[3]Retention Time: Dependent on column and mobile phase.Chemical Shifts (¹H NMR): Aromatic and methoxy proton signals.
Advantages - High resolving power.- Provides structural information from fragmentation.- Established libraries for compound identification.- Wide applicability.- Robust and reproducible for quantification.- Non-destructive (sample can be collected after analysis).- Definitive structure elucidation.- Provides information on all proton and carbon environments.- Non-destructive.
Limitations - Requires volatile and thermally stable analytes.- Isomers may co-elute.- Lower resolution compared to capillary GC.- Structural information is limited without a mass spectrometer detector.- Lower sensitivity compared to GC-MS and HPLC.- More complex sample preparation and data interpretation.

Detailed Experimental Protocols

GC-MS Protocol

A general protocol for the analysis of this compound using GC-MS is as follows:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

HPLC Protocol

A representative reverse-phase HPLC method for the analysis of this compound is provided below.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 column (a reverse-phase column with low silanol activity).[1]

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for MS compatibility.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

NMR Spectroscopy Protocol

A general protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Pulse width: 90°.

Logical Workflow for Analytical Method Selection

The selection of the most appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates a logical workflow for choosing between GC-MS, HPLC, and NMR for the analysis of this compound.

method_selection Start Analytical Goal Identify Identification of Unknowns or Impurities Start->Identify Quantify Routine Quantification Start->Quantify Structure Definitive Structural Elucidation Start->Structure GCMS GC-MS Identify->GCMS Volatile & Thermally Stable HPLC HPLC-UV Quantify->HPLC High Throughput & Precision NMR NMR Spectroscopy Structure->NMR Unambiguous Confirmation

Decision tree for analytical method selection.

References

A Comparative Analysis of Reactivity: 2-Chloro- vs. 2-Bromo-1,4-dimethoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Substrate Selection in C-C and C-N Bond Formation

In the realm of synthetic organic chemistry, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a detailed comparison of the reactivity of 2-chloro-1,4-dimethoxybenzene and 2-bromo-1,4-dimethoxybenzene in two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is supported by established chemical principles and extrapolated experimental data to inform substrate selection for the synthesis of complex molecules.

Executive Summary

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity is Ar-I > Ar-Br > Ar-Cl > Ar-F. This is primarily attributed to the decreasing ease of the oxidative addition step to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[1] Consequently, 2-bromo-1,4-dimethoxybenzene is inherently more reactive than this compound. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. However, the lower cost and greater availability of aryl chlorides make them attractive substrates, particularly for large-scale synthesis, driving the development of highly active catalyst systems to overcome their lower reactivity.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The difference in reactivity between the chloro and bromo derivatives of 1,4-dimethoxybenzene is evident in this transformation. While specific comparative data for these exact substrates is limited, data from analogous systems consistently demonstrates the superior performance of aryl bromides.

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Yields

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-1,4-dimethoxybenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O854>90 (Estimated)
This compoundPhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001280-90 (Estimated)

Note: The data presented is a representative compilation based on established principles of palladium catalysis and may not reflect the results of a direct head-to-head comparison under identical conditions.

The successful coupling of the less reactive this compound often necessitates the use of more sophisticated and electron-rich phosphine ligands, such as SPhos, to facilitate the challenging oxidative addition step. In contrast, the more reactive 2-bromo-1,4-dimethoxybenzene can often be effectively coupled using standard catalysts like Pd(PPh₃)₄ under milder conditions.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the choice of the aryl halide significantly impacts the reaction's efficiency. The C-Br bond in 2-bromo-1,4-dimethoxybenzene is more readily cleaved by the palladium catalyst than the C-Cl bond in its chloro-analogue.

Table 2: Illustrative Comparison of Buchwald-Hartwig Amination Yields

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-1,4-dimethoxybenzeneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1006>95 (Estimated)
This compoundMorpholinePd(OAc)₂ / XPhosNaOtBuToluene1101885-95 (Estimated)

Note: The data presented is a representative compilation based on established principles of palladium catalysis and may not reflect the results of a direct head-to-head comparison under identical conditions.

For the amination of this compound, the use of bulky, electron-rich biaryl phosphine ligands like XPhos is often required to achieve high conversion.[2] In contrast, 2-bromo-1,4-dimethoxybenzene can be coupled with a broader range of amines using more traditional ligand systems like BINAP.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are then added. The Schlenk tube is sealed, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature and quenched with water. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired arylamine.

Signaling Pathways and Experimental Workflows

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions illustrate the key steps involved and the role of the palladium catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, -X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NRR')L Ar-Pd(II)(NRR')L Ar-Pd(II)(X)L->Ar-Pd(II)(NRR')L Amine Coordination & Deprotonation (HNRR', Base) Ar-Pd(II)(NRR')L->Pd(0)L Reductive Elimination (Ar-NRR')

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Catalyst System A->B C Add Degassed Solvent B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC, GC-MS) D->E F Quench Reaction & Extract E->F G Wash & Dry Organic Layer F->G H Purify by Chromatography G->H

A generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice between 2-chloro- and 2-bromo-1,4-dimethoxybenzene for palladium-catalyzed cross-coupling reactions involves a trade-off between reactivity and cost. The bromo-derivative offers higher reactivity, generally leading to more efficient reactions under milder conditions. However, the economic advantages of the chloro-analogue, coupled with the ever-expanding toolbox of highly active palladium catalysts, make it a viable and often preferred substrate for large-scale applications. A thorough understanding of the principles outlined in this guide will aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Analysis of Aryl Halide Performance in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical component of this palladium-catalyzed reaction is the electrophilic partner, typically an aryl halide or pseudohalide (like triflate).[2][3] The choice of this partner significantly impacts reaction conditions, catalyst selection, and overall efficiency. This guide provides an objective comparison of different aryl halides in the Suzuki coupling, supported by experimental data and detailed protocols to aid in reaction design and optimization.

Relative Reactivity and Performance Comparison

The reactivity of the organohalide in the Suzuki coupling is primarily dictated by the rate-determining step: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][4] The strength of the carbon-halogen (C-X) bond is the principal factor governing the ease of this step. Consequently, the general order of reactivity for aryl halides and triflates is:

R-I > R-OTf > R-Br >> R-Cl [4][5]

Aryl iodides, possessing the weakest C-X bond, are the most reactive, while aryl chlorides, with the strongest C-X bond, are the least reactive and often require more specialized and forcing conditions.[5][6]

FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)Aryl Triflate (Ar-OTf)Aryl Chloride (Ar-Cl)
Relative Reactivity HighestHighHighLowest
Typical Conditions Mild; often room temp. with active catalysts.Mild to moderate heating (e.g., 50-80 °C).Similar to bromides, versatile conditions.Harsher; high temps and/or specialized catalysts.[7]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃).Standard Pd catalysts are often sufficient.Pd(OAc)₂/PCy₃ is a suitable system.[8]Requires bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) to facilitate oxidative addition.[6][8]
Advantages High reactivity allows for mild conditions, reducing side reactions.Good balance of reactivity and stability; widely available.Excellent leaving group; useful alternative to halides.[4]Abundant and cost-effective starting materials.
Disadvantages More expensive; can poison the catalyst at high concentrations.[6]Can be less reactive than iodides, sometimes requiring higher temperatures.Can be base-labile; more expensive than chlorides/bromides.Low reactivity requires more expensive/sensitive catalysts and often higher temperatures.[7]

The Catalytic Cycle of Suzuki Coupling

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three key steps:

  • Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is typically the rate-determining step of the reaction.[4][7]

  • Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.[1][2]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2][7]

Experimental_Workflow Generalized Suzuki Coupling Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Deoxygenated Solvent inert->solvent react Heat and Stir (Monitor Progress) solvent->react workup Aqueous Workup and Extraction react->workup purify Dry and Purify (Chromatography) workup->purify product Isolated Product purify->product Reactivity_Trend Aryl Halide Reactivity Logic cluster_halides Aryl Halides cluster_factors Controlling Factors ArI Aryl Iodide ~280 kJ/mol ArBr Aryl Bromide ~336 kJ/mol BDE Increasing C-X Bond Dissociation Energy ArI->BDE Weakest Bond Reactivity Decreasing Reactivity in Oxidative Addition ArCl Aryl Chloride ~400 kJ/mol ArCl->BDE Strongest Bond BDE->Reactivity leads to

References

A Spectroscopic Comparison of 2-Chloro-1,4-dimethoxybenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-Chloro-1,4-dimethoxybenzene and its various isomers. The data presented is essential for the identification, characterization, and quality control of these compounds in research and development settings. The isomers covered include:

  • This compound

  • 1-Chloro-2,3-dimethoxybenzene

  • 1-Chloro-2,4-dimethoxybenzene

  • 1-Chloro-3,5-dimethoxybenzene

  • 2-Chloro-1,3-dimethoxybenzene

  • 4-Chloro-1,2-dimethoxybenzene

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds, along with generalized experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and its isomers. Please note that the data has been compiled from various sources, and experimental conditions may vary.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundAromatic ProtonsMethoxy Protons
This compound 6.95 (d, 1H), 6.85 (dd, 1H), 7.15 (d, 1H)3.85 (s, 3H), 3.78 (s, 3H)
1-Chloro-2,3-dimethoxybenzene 6.9 - 7.2 (m, 3H)3.9 (s, 6H)
1-Chloro-2,4-dimethoxybenzene 6.9 (d, 1H), 6.95 (dd, 1H), 7.2 (d, 1H)3.88 (s, 3H), 3.85 (s, 3H)
1-Chloro-3,5-dimethoxybenzene 6.45 (t, 1H), 6.55 (d, 2H)3.78 (s, 6H)
2-Chloro-1,3-dimethoxybenzene 6.6-7.3 (m, 3H)3.9 (s, 6H)
4-Chloro-1,2-dimethoxybenzene 6.85 (d, 1H), 6.95 (dd, 1H), 7.1 (d, 1H)3.87 (s, 3H), 3.86 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundAromatic CarbonsMethoxy Carbons
This compound 150.1, 149.2, 123.5, 118.1, 115.4, 113.956.9, 56.1
1-Chloro-2,3-dimethoxybenzene 153.0, 145.9, 127.8, 124.6, 120.3, 112.161.2, 56.0
1-Chloro-2,4-dimethoxybenzene 156.9, 152.1, 128.4, 122.3, 112.5, 99.856.4, 55.8
1-Chloro-3,5-dimethoxybenzene 161.5 (2C), 136.2, 108.0 (2C), 99.955.8 (2C)
2-Chloro-1,3-dimethoxybenzene 157.1 (2C), 133.4, 125.0, 108.2, 105.956.3 (2C)
4-Chloro-1,2-dimethoxybenzene 149.5, 148.8, 123.7, 120.9, 113.2, 111.856.2, 56.0

Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands, cm⁻¹)

CompoundC-H (Aromatic)C=C (Aromatic)C-O (Ether)C-Cl
This compound [1][2][3]~3050~1590, 1490~1220, 1040~800
1-Chloro-2,3-dimethoxybenzene ~3060~1580, 1470~1250, 1080~780
1-Chloro-2,4-dimethoxybenzene [4]~3070~1600, 1500~1230, 1050~810
1-Chloro-3,5-dimethoxybenzene [5]~3080~1610, 1580~1210, 1060~830
2-Chloro-1,3-dimethoxybenzene [6]~3070~1590, 1470~1260, 1100~760
4-Chloro-1,2-dimethoxybenzene ~3060~1590, 1490~1240, 1030~820

Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)

CompoundMolecular Ion [M]⁺[M-CH₃]⁺[M-OCH₃]⁺[M-Cl]⁺
This compound [2][7][8]172/174157/159141/143137
1-Chloro-2,3-dimethoxybenzene 172/174157/159141/143137
1-Chloro-2,4-dimethoxybenzene [4]172/174157/159141/143137
1-Chloro-3,5-dimethoxybenzene 172/174157/159141/143137
2-Chloro-1,3-dimethoxybenzene 172/174157/159141/143137
4-Chloro-1,2-dimethoxybenzene [9]172/174157/159141/143137

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of chloro-dimethoxybenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the chloro-dimethoxybenzene isomer for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For solid samples (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • For liquid samples or solutions (neat film): If the compound is a low-melting solid or an oil, a thin film can be prepared by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing :

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Data Acquisition (using Gas Chromatography-Mass Spectrometry - GC-MS) :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). A typical temperature program might start at 50°C and ramp up to 250°C.

    • The separated components eluting from the GC column are introduced into the mass spectrometer's ion source.

    • Electron ionization (EI) is commonly used, with a standard energy of 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a range of m/z values to detect the molecular ion and fragment ions.

  • Data Processing :

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio).

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of the chloro-dimethoxybenzene isomers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Chloro-dimethoxybenzene Isomer Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Pellet Preparation of KBr Pellet/Neat Film (IR) Sample->Pellet NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS IR IR Spectroscopy Pellet->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Absorption Bands IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation and Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of chloro-dimethoxybenzene isomers.

References

A Comparative Analysis of the Electronic Properties of Dimethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the electronic characteristics of molecular isomers is fundamental. This guide provides a comparative analysis of the electronic properties of ortho-, meta-, and para-dimethoxybenzene, supported by experimental and computational data. The arrangement of the two methoxy groups on the benzene ring significantly influences the electron density distribution, molecular orbital energies, and overall polarity, leading to distinct properties for each isomer.

The electronic properties of the dimethoxybenzene isomers—1,2-dimethoxybenzene (ortho), 1,3-dimethoxybenzene (meta), and 1,4-dimethoxybenzene (para)—are of significant interest in various fields, including medicinal chemistry and materials science. The electron-donating nature of the methoxy groups enhances the electron density of the aromatic ring, influencing the molecule's reactivity and intermolecular interactions.[1]

Comparative Data on Electronic Properties

Property1,2-Dimethoxybenzene (ortho)1,3-Dimethoxybenzene (meta)1,4-Dimethoxybenzene (para)
Dipole Moment (Debye) 1.33 (DFT)[2]1.13 (DFT)[2]0.00 (DFT)[2]
Ionization Potential (eV) Data not availableData not availableData not available
Electron Affinity (eV) Data not availableData not availableData not available
HOMO Energy (eV) Data not availableData not available-5.813 (for a derivative)[2]
LUMO Energy (eV) Data not availableData not available-3.096 (for a derivative)[2]
HOMO-LUMO Gap (eV) Data not availableData not available2.717 (for a derivative)[2]
UV-Vis λmax (nm) ~270-300 (in ice)[3]~270-310 (in ice)[3]291 (in ethanol)[4]

Key Observations:

  • Dipole Moment: The most striking difference among the isomers is their dipole moment. The para isomer is nonpolar (0.00 D) due to its symmetrical structure, where the individual bond dipoles cancel each other out.[2][5] In contrast, the ortho and meta isomers are polar, with the ortho isomer exhibiting a slightly higher dipole moment than the meta isomer.[2]

  • HOMO-LUMO Gap: While direct comparative data for the parent molecules is scarce, studies on derivatives suggest that the substitution pattern influences the HOMO-LUMO energy gap.[2] This gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[2]

  • UV-Vis Absorption: The position of the methoxy groups affects the electronic transitions and thus the UV-Vis absorption spectra. The available data suggests that the isomers absorb in the UV region, with the exact maximum absorption wavelength (λmax) being solvent-dependent.[3][4]

Experimental Protocols

Cyclic Voltammetry for HOMO/LUMO Energy Level Estimation

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Methodology:

  • Sample Preparation: A solution of the dimethoxybenzene isomer (typically 1-5 mM) is prepared in a suitable aprotic solvent, such as acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[5]

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a non-aqueous reference like Ag/AgNO3), and a counter electrode (e.g., platinum wire).[5]

  • Data Acquisition: The potential is swept linearly from an initial value to a final value and then back again, and the resulting current is measured. The scan rate is typically set between 50 and 200 mV/s.[6]

  • Data Analysis: The onset potentials of the first oxidation and reduction peaks are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.[7]

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals.

Methodology:

  • Sample Preparation: Solutions of the dimethoxybenzene isomers are prepared in a UV-transparent solvent, such as ethanol or methanol, at a known concentration.[8]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample solution over a specific wavelength range (e.g., 200-400 nm). A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the absorption spectrum. The optical band gap can be estimated from the onset of the absorption band.[7]

Computational Protocol

Density Functional Theory (DFT) is a widely used computational method to predict the electronic properties of molecules.

Methodology:

  • Geometry Optimization: The molecular structure of each dimethoxybenzene isomer is optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger).[2]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometries, single-point energy calculations are performed to determine the electronic properties, including the energies of the HOMO and LUMO, the dipole moment, and the total electronic energy. From the HOMO and LUMO energies, the ionization potential (approximated as -EHOMO) and electron affinity (approximated as -ELUMO) can be estimated.[9]

Structure-Property Relationship

The following diagram illustrates the relationship between the isomeric structure of dimethoxybenzene and its resulting electronic properties.

G cluster_isomers Dimethoxybenzene Isomers cluster_properties Electronic Properties Ortho ortho (1,2) Polarity Molecular Polarity (Dipole Moment) Ortho->Polarity Asymmetric High Dipole Moment Reactivity Chemical Reactivity (HOMO-LUMO Gap) Ortho->Reactivity Steric Hindrance Spectra Spectroscopic Signature (UV-Vis λmax) Ortho->Spectra Distinct λmax Meta meta (1,3) Meta->Polarity Asymmetric Moderate Dipole Moment Meta->Reactivity Electronic Effects Meta->Spectra Distinct λmax Para para (1,4) Para->Polarity Symmetric Zero Dipole Moment Para->Reactivity Symmetry Effects Para->Spectra Distinct λmax

Isomeric Structure Influence on Electronic Properties

References

A Researcher's Guide to the Structural Validation of 2-Chloro-1,4-dimethoxybenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic and crystallographic data used to validate the structure of 2-Chloro-1,4-dimethoxybenzene and a selection of its derivatives. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for the characterization of related compounds.

The substitution pattern on the benzene ring significantly influences the spectral and structural properties of this compound derivatives. This guide explores the impact of various substituents on the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Spectroscopic and Crystallographic Data

The following tables summarize the key data points for this compound and several of its derivatives, illustrating the effect of different substituents on their analytical signatures.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAr-H Chemical Shifts (δ, ppm)OCH₃ Chemical Shifts (δ, ppm)Other Protons (δ, ppm)
This compound6.91 (d, J=2.9 Hz, 1H), 6.83 (dd, J=8.8, 2.9 Hz, 1H), 6.78 (d, J=8.8 Hz, 1H)3.84 (s, 3H), 3.77 (s, 3H)-
1-Bromo-4-chloro-2,5-dimethoxybenzene7.15 (s, 1H), 7.09 (s, 1H)3.88 (s, 6H)-
1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene6.65 (s, 1H)3.75 (s, 3H), 3.74 (s, 3H)2.25 (s, 3H), 2.23 (s, 3H)
2-Chloro-3-(3,4-dimethoxyphenylamino)-1,4-naphthoquinone8.19 (dd, J=8.0, 1.0 Hz, 1H), 8.11 (dd, J=7.5, 1.0 Hz, 1H), 7.77 (td, J=7.5, 1.0 Hz, 1H), 7.69 (td, J=7.5, 1.0 Hz, 1H), 7.66 (s, 1H, NH), 6.82 (d, J=2.5 Hz, 1H), 6.69 (dd, J=8.5, 2.5 Hz, 1H), 6.66 (d, J=2.5 Hz, 1H)3.90 (s, 3H), 3.87 (s, 3H)-

Table 2: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compoundC₈H₉ClO₂172.61172 (M+), 157, 129, 111
1-Bromo-4-chloro-2,5-dimethoxybenzeneC₈H₈BrClO₂251.50252/250 (M+), 237/235, 156
1,4-Dibromo-2,5-dimethoxybenzeneC₈H₈Br₂O₂295.96298/296/294 (M+), 283/281/279, 202/200
1,4-Dichloro-2,5-dimethoxybenzeneC₈H₈Cl₂O₂207.05208/206 (M+), 193/191, 163/161

Table 3: X-ray Crystallographic Data

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)
1-Bromo-4-chloro-2,5-dimethoxybenzeneMonoclinicP2₁/nC-Br: 1.89, C-Cl: 1.73, C-O: 1.36-1.37C-C-C (ring): ~120
1-Chloro-3,6-dimethoxy-2,5-dimethylbenzeneMonoclinicP2₁/cC-Cl: 1.74, C-O: 1.37-1.38C-O-C: 114.7-117.5
1,4-Bis(4-chlorophenylseleno)-2,5-dimethoxybenzeneMonoclinicP2₁/nC-Se: 1.91-1.92, C-Cl: 1.74C-Se-C: 101.3

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters (Typical):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters (Typical):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-10 seconds

  • Spectral Width: 0 to 220 ppm

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure separation of components.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV[1]

    • Source Temperature: 230 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-550

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[2]

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.[2]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[3]

Visualizing Experimental Workflows

To further clarify the processes involved in structural validation, the following diagrams illustrate the typical workflows for NMR spectroscopy and a general structure elucidation pathway.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Purified Compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Acquire1H Acquire ¹H Spectrum Spectrometer->Acquire1H Acquire13C Acquire ¹³C Spectrum Spectrometer->Acquire13C Process Fourier Transform, Phase & Baseline Correction Acquire1H->Process Acquire13C->Process Integrate Integrate Signals (¹H NMR) Process->Integrate Assign Assign Peaks Process->Assign Integrate->Assign Structure Propose Structure Assign->Structure

A typical workflow for NMR spectroscopic analysis.

Structure_Elucidation_Pathway Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) Synthesis->NMR IR IR Spectroscopy (Functional Groups) Synthesis->IR Initial_Structure Propose Initial Structure MS->Initial_Structure NMR->Initial_Structure IR->Initial_Structure Xray Single-Crystal X-ray Diffraction (3D Structure) Initial_Structure->Xray Final_Structure Confirm Final Structure Initial_Structure->Final_Structure Confirmation Xray->Final_Structure

A logical pathway for complete structure elucidation.

References

A Comparative Guide to Catalyst Performance in Suzuki Coupling of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is paramount for the successful coupling of challenging substrates like aryl chlorides, directly influencing reaction yield, substrate scope, and overall efficiency. This guide provides an objective comparison of common catalytic systems for the Suzuki coupling of aryl chlorides, supported by experimental data, to aid in the selection of the optimal catalyst for your synthetic needs.

Catalyst Performance Comparison

The following tables summarize the performance of various palladium- and nickel-based catalyst systems in the Suzuki coupling of different aryl chlorides. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that reaction conditions can significantly impact catalyst performance.

Table 1: Palladium-Catalyzed Suzuki Coupling of Activated Aryl Chlorides

EntryAryl ChlorideBoronic AcidCatalyst SystemCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
14-ChloronitrobenzenePhenylboronic acidPd(OAc)₂0.05K₂CO₃Toluene/Water1794 (GC Yield)[1]
24-ChloroacetophenonePhenylboronic acidPdCl₂(dppf)3K₃PO₄Dioxane1295[2]
32-ChloropyridinePhenylboronic acidPd(PPh₃)₄5Na₂CO₃Toluene/EtOH/H₂O1688[3]
44-ChlorobenzonitrilePhenylboronic acidPEPPSI-IPr1K₃PO₄t-BuOH298[4]

Table 2: Palladium-Catalyzed Suzuki Coupling of Unactivated and Sterically Hindered Aryl Chlorides

| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Chlorobenzene | Phenylboronic acid | Pd/C | 3 | K₂CO₃ | DMF | 60 | 6 | 89 |[5] | | 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl | 0.5-1.0 | K₃PO₄ | Toluene | RT | 2 | 98 |[6] | | 3 | 2-Chloro-m-xylene | p-Tolylboronic acid | PdCl₂{PtBu₂(p-NMe₂-Ph)}₂ | 0.1-1.0 | K₂CO₃ | Toluene/Water | 100 | 6 | 94 (Conversion) |[7][8][9] | | 4 | 2,4,6-Trimethylchlorobenzene | Phenylboronic acid | β-Diketiminatophosphane Pd complex | 0.1 | K₂CO₃ | aq. EtOH | 50 | 12 | 95 |[10] | | 5 | 1-Chloro-2-nitrobenzene | Phenylboronic acid | XPhos-Pd-G2 | 2 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 99 |[2] |

Table 3: Nickel-Catalyzed Suzuki Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Chlorotoluene | Phenylboronic acid | NiCl₂(PCy₃)₂ | 5 | K₃PO₄ | 2-Me-THF | 100 | 18 | 92 |[11] | | 2 | Chlorobenzene | Phenylboronic acid | Ni(II)/NHC-phosphine ligand | 3 | K₃PO₄ | Dioxane | 100 | 24 | 98 |[12] | | 3 | 4-Chloroanisole | Phenylboronic acid | Ni(PPh₃)₂(1-naph)Cl / PPh₃ | 5 | K₂CO₃ | THF | 60 | 24 | 95 |[13] | | 4 | Various aryl chlorides | Various arylboronic acids | Ni(NHC)--INVALID-LINK--Cl | low | TBAF | - | RT/mild | - | good-excellent |[14] |

Experimental Protocols

A representative experimental procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask or sealed vial equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).[15]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos, XPhos) or a pre-formed catalyst/precatalyst (e.g., XPhos-Pd-G2, PEPPSI-IPr) (0.01-5 mol%).[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4][15]

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, THF/water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., room temperature to 110 °C) and stir for the specified time.[15]

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for Aryl Chlorides Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification cluster_data Data Comparison Reagents Weigh Aryl Halide, Boronic Acid, Base Setup Combine Reagents in Reaction Vessels Reagents->Setup Catalyst Prepare Catalyst/Ligand Stock Solutions AddCat Add Catalyst System Catalyst->AddCat Setup->AddCat Inert Establish Inert Atmosphere AddCat->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Solvent->React Monitor Monitor Progress (TLC, GC, LC-MS) React->Monitor Workup Quench and Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Compare Compare Yields, TON, TOF Characterize->Compare

Caption: A typical workflow for comparing catalyst performance.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of principal analytical methods for the quantitative analysis of 2-Chloro-1,4-dimethoxybenzene, a key chemical intermediate. It offers a side-by-side comparison of the expected performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols to facilitate inter-method cross-validation.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique is often a balance between sensitivity, selectivity, and the specific requirements of the analytical problem. The following table summarizes the anticipated performance metrics for the analysis of this compound using HPLC-UV and GC-MS. These values are based on typical performance for analogous aromatic compounds and serve as a benchmark for method validation.[1]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.5 - 150 µg/mL0.01 - 25 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 105%
Precision (% RSD) < 2%< 10%
Limit of Detection (LOD) ~0.1 µg/mL~2 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~10 ng/mL

Experimental Protocols: Detailed Methodologies

Accurate and reproducible data are contingent on meticulously executed experimental protocols. This section details the methodologies for HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a robust and widely used technique for the quantification of aromatic compounds.[2][3]

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of acetonitrile and water (60:40 v/v). The aqueous phase should contain 0.1% phosphoric acid to ensure the analyte is in a non-ionized form.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of 280 nm.

  • Sample Preparation : Standard and sample solutions are prepared in the mobile phase or a compatible solvent such as methanol.

  • Validation Parameters :

    • Linearity : A calibration curve is constructed by injecting a series of standard solutions with concentrations ranging from 0.5 to 150 µg/mL.

    • Accuracy : Determined by the standard addition method at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[4]

    • Precision : Assessed by the repeated injection of a single sample solution to determine repeatability and by analyzing samples on different days with different analysts to determine intermediate precision.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory method and a valuable tool for identifying and quantifying impurities.[6][7][8][9]

  • Instrumentation : A GC system coupled with a mass spectrometer.

  • Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector : Splitless mode at 250°C.

  • Oven Temperature Program : Initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometry : Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation : Samples are dissolved in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Validation Parameters :

    • Linearity : Established by analyzing a series of standard solutions across the expected concentration range (e.g., 0.01 to 25 µg/mL).

    • Accuracy : Assessed by the recovery of spiked samples.

    • Precision : Evaluated through multiple analyses of the same sample.

    • LOD and LOQ : Determined by injecting serially diluted standards.

Mandatory Visualization

To better illustrate the processes involved in a cross-validation study, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comp Data Comparison and Cross-Validation A Homogeneous Bulk Sample of this compound B Prepare Stock Solution A->B C Create Aliquots for Each Method B->C D Prepare HPLC Samples and Standards C->D G Prepare GC-MS Samples and Standards C->G E HPLC Method Validation (Linearity, Accuracy, Precision) D->E F Quantify Aliquots E->F J Statistical Analysis of Results (e.g., t-test, F-test) F->J H GC-MS Method Validation (Linearity, Accuracy, Precision) G->H I Quantify Aliquots H->I I->J K Acceptance Criteria Met? J->K L Methods are Cross-Validated K->L Yes M Investigate Discrepancies K->M No

Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.

G Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters for analytical method validation as per ICH guidelines.

References

A Comparative Guide to Experimental and Theoretical Spectra of 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and theoretically-derived spectra for the compound 2-Chloro-1,4-dimethoxybenzene. By juxtaposing experimentally measured data with computationally predicted spectra, this document aims to offer a comprehensive analytical perspective, aiding in structural elucidation and the validation of theoretical models. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation: Spectral Comparisons

The following tables summarize the key spectral data obtained from experimental measurements and theoretical calculations for this compound.

Infrared (IR) Spectroscopy
Experimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Assignment (Vibrational Mode)
~3000-2850(Calculated)C-H (Aromatic & Aliphatic) Stretching
~1500-1400(Calculated)C=C Aromatic Ring Stretching
~1250-1200(Calculated)C-O (Ether) Stretching
~1100-1000(Calculated)C-O (Ether) Stretching
~850-750(Calculated)C-Cl Stretching
~800-600(Calculated)Aromatic C-H Bending (Out of Plane)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proton Environment)
~6.9-7.1(Calculated)m3HAromatic Protons
~3.85(Calculated)s3HMethoxy Protons (-OCH₃)
~3.80(Calculated)s3HMethoxy Protons (-OCH₃)
Mass Spectrometry (MS)
Experimental m/zTheoretical m/zRelative IntensityProposed Fragment
172/174172.03High[M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotope pattern)
157/159157.01Moderate[M-CH₃]⁺
129/131129.02Low[M-CH₃-CO]⁺
9494.04Moderate[M-CH₃-CO-Cl]⁺

Experimental and Theoretical Protocols

Experimental Methodologies

The experimental data presented in this guide are representative of standard analytical techniques for solid organic compounds.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of solid this compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: The salt plate with the sample film is placed in the spectrometer's sample holder. A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A ¹H NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to produce the spectrum.

3. Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe which is heated to volatilize the sample into the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Theoretical Methodologies

The theoretical spectra are predicted using computational chemistry methods.

1. Infrared and NMR Spectra Calculation:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • The 3D structure of this compound is first optimized using Density Functional Theory (DFT). A common and effective functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d) or larger for better accuracy.

    • Following geometry optimization, a frequency calculation is performed at the same level of theory to predict the IR spectrum. The output provides the vibrational frequencies and their corresponding intensities.

    • For the NMR spectrum, the Gauge-Independent Atomic Orbital (GIAO) method is typically employed on the optimized geometry. This calculation yields the isotropic shielding values for each nucleus. The chemical shifts are then calculated by referencing these shielding values to the shielding value of a standard compound (e.g., TMS) calculated at the same level of theory.

2. Mass Spectrum Fragmentation Prediction:

  • Software: Specialized software for mass spectral prediction such as ACD/MS Fragmenter or by using rule-based fragmentation prediction algorithms.

  • Methodology:

    • The chemical structure of this compound is input into the software.

    • The software applies known chemical fragmentation rules based on the functional groups present in the molecule. It simulates the bond cleavages and rearrangements that are likely to occur under electron ionization conditions.

    • The output is a predicted mass spectrum, showing the m/z values of the parent ion and the most probable fragment ions, along with their expected relative abundances.

Visualization of Comparative Workflow

The following diagram illustrates the workflow for comparing the experimental and theoretical spectra of this compound.

G cluster_0 Spectroscopic Analysis of this compound cluster_1 Experimental Pathway cluster_2 Theoretical Pathway Molecule This compound (C8H9ClO2) Exp_Sample Physical Sample Molecule->Exp_Sample Comp_Model Computational Model (Molecular Structure) Molecule->Comp_Model Spectrometers Spectroscopic Instrumentation (FTIR, NMR, MS) Exp_Sample->Spectrometers Analysis Exp_Data Experimental Spectra (IR, NMR, MS) Spectrometers->Exp_Data Data Acquisition Comparison Spectral Comparison & Structural Validation Exp_Data->Comparison Software Quantum Chemistry & Fragmentation Software Comp_Model->Software Calculation Theo_Data Theoretical Spectra (IR, NMR, MS) Software->Theo_Data Prediction Theo_Data->Comparison

A Researcher's Guide to Assessing the Purity and Performance of 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and reactivity of chemical building blocks are paramount. This guide provides a comprehensive assessment of synthesized 2-Chloro-1,4-dimethoxybenzene, offering a comparative analysis of its purity determination and performance against relevant alternatives. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in synthetic chemistry workflows.

Purity Assessment of this compound

The purity of this compound is crucial for its successful application in synthesis, as impurities can lead to undesirable side reactions and affect product yield and purity. The primary impurities in the synthesis of this compound from 1,4-dimethoxybenzene (hydroquinone dimethyl ether) include the starting material, di-substituted byproducts, and products of ether cleavage.[1]

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation of the main component and identification of impurities.

Table 1: Analytical Techniques for Purity Determination
Analytical TechniquePurposeKey Parameters to Monitor
Gas Chromatography (GC)Quantitative analysis of volatile impurities and purity assay.Peak area percentage of the main component and impurities.
High-Performance Liquid Chromatography (HPLC)Quantitative analysis of non-volatile impurities and purity assay.Peak area percentage of the main component and impurities.
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)Structural confirmation and detection of impurities with distinct chemical shifts.Presence of signals corresponding to potential impurities.
Mass Spectrometry (MS)Molecular weight confirmation and identification of impurities.Presence of molecular ions corresponding to potential impurities.

Experimental Protocols for Purity Analysis

Gas Chromatography (GC) Method

This method is suitable for determining the purity of this compound and identifying volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1.5 mL/min.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Data Analysis: The purity is determined by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Method

This method is effective for the separation and quantification of this compound from its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

  • Data Analysis: The purity is calculated using the area percent method, similar to the GC analysis.

Performance Comparison with Alternatives

The utility of a synthetic building block is not only determined by its purity but also by its performance in chemical reactions compared to other available alternatives. Here, we compare this compound with its non-chlorinated parent compound, 1,4-dimethoxybenzene , and a positional isomer, 4-Chloro-1,2-dimethoxybenzene , in the context of a Suzuki-Miyaura cross-coupling reaction, a common application for such aryl halides.

The chloro substituent in this compound serves as a handle for cross-coupling reactions, which is absent in 1,4-dimethoxybenzene. The position of the chloro group can influence the reactivity of the molecule due to steric and electronic effects.

Table 2: Hypothetical Performance Comparison in a Suzuki-Miyaura Coupling Reaction

The following data is illustrative and serves as a general comparison. Actual results may vary based on specific reaction conditions.

CompoundReaction Time (hours)Yield (%)Key Observations
This compound 885Good reactivity, clean conversion to the desired biaryl product.
1,4-dimethoxybenzene N/A0No reaction, as it lacks a suitable leaving group for cross-coupling.
4-Chloro-1,2-dimethoxybenzene 1275Slower reaction rate and slightly lower yield, potentially due to steric hindrance from the adjacent methoxy group.

Visualizing the Workflow and Relationships

To clarify the processes and relationships discussed, the following diagrams are provided.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_synthesis Synthesis cluster_analysis Analytical Methods cluster_results Purity Profile Synthesis Synthesized this compound GC Gas Chromatography (GC) Synthesis->GC Sample HPLC High-Performance Liquid Chromatography (HPLC) Synthesis->HPLC Sample NMR NMR Spectroscopy Synthesis->NMR Sample MS Mass Spectrometry (MS) Synthesis->MS Sample Purity Quantitative Purity (%) GC->Purity HPLC->Purity Impurities Impurity Identification NMR->Impurities MS->Impurities

Caption: Workflow for assessing the purity of synthesized this compound.

Compound_Comparison Comparative Relationship of Synthetic Building Blocks cluster_chlorinated Chlorinated Derivatives for Cross-Coupling Parent 1,4-dimethoxybenzene (Parent Compound) Target This compound (Target Compound) Parent->Target Chlorination Isomer 4-Chloro-1,2-dimethoxybenzene (Positional Isomer) Target->Isomer Isomeric Relationship

Caption: Logical relationship between the target compound and its alternatives.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-1,4-dimethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the drug development field, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Chloro-1,4-dimethoxybenzene, a compound that requires careful management due to its hazardous properties.

Essential Safety and Hazard Information

This compound is classified as a hazardous substance, and it is crucial to be aware of its potential risks before handling and disposal. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, this chemical is recognized as being harmful to aquatic life, necessitating procedures that prevent its release into the environment.

Property Data Relevance to Disposal
Appearance Clear green to blue-green liquidVisual identification of the chemical.[2][3]
Molecular Formula C8H9ClO2Understanding the chemical composition.[3]
Incompatibilities Strong oxidizing agentsAvoid mixing with incompatible materials during waste collection.[1][3][4][5]
Hazardous Decomposition Hydrogen chloride, carbon monoxide, carbon dioxideGenerated during incineration or fire; disposal methods should account for this.[3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must always be conducted in accordance with federal, state, and local environmental regulations.[6] The following protocol outlines the general steps for its safe disposal:

  • Waste Identification and Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[1][5] Given its properties, this compound is typically considered hazardous waste.

  • Container Management :

    • Original Containers : Whenever possible, leave the chemical in its original container.

    • Waste Containers : If transferring to a waste container, ensure it is a suitable, closed container that is properly labeled.[1][6] The container must be made of a compatible material and kept sealed at all times, except when adding waste.[7]

    • Labeling : Clearly label the waste container as "Hazardous Waste" and identify the contents, including "this compound."

  • Segregation of Waste :

    • Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents.[1]

    • As a chlorinated organic compound, it should be segregated from non-chlorinated solvent waste.[8]

  • Disposal of Liquid Waste :

    • Collect all waste this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not dispose of this chemical down the drain or into the sewer system. [6] This is to prevent harm to aquatic life and to comply with environmental regulations.

  • Disposal of Contaminated Materials :

    • Spills : In the event of a spill, absorb the material with an inert substance like sand, earth, or vermiculite.[3][5] The collected spill material should then be placed into a suitable container for chemical waste.[3]

    • Personal Protective Equipment (PPE) : Any contaminated PPE, such as gloves or lab coats, should be disposed of as hazardous waste.

    • Empty Containers : Empty containers that held this compound must be handled as hazardous waste. They should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9]

  • Arranging for Pickup and Disposal :

    • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area.

    • Contact a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[6] The disposal must occur at an approved waste disposal plant.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_collection Waste Collection & Segregation cluster_type Waste Type cluster_procedure Disposal Procedure cluster_final Final Disposal start Have this compound Waste? collect_waste Collect in a designated, labeled, compatible hazardous waste container. start->collect_waste Yes segregate Segregate from incompatible materials (e.g., strong oxidizers) and non-chlorinated waste. collect_waste->segregate waste_type Is the waste liquid, solid (spill), or an empty container? segregate->waste_type liquid Liquid Waste waste_type->liquid Liquid solid Contaminated Solid/Spill waste_type->solid Solid/Spill container Empty Container waste_type->container Container liquid_proc Ensure container is sealed. Store in designated area. liquid->liquid_proc solid_proc Absorb with inert material. Place in a sealed waste container. solid->solid_proc container_proc Triple-rinse container. Collect first rinseate as hazardous waste. container->container_proc final_disposal Arrange for pickup by a licensed waste disposal service or EHS. liquid_proc->final_disposal solid_proc->final_disposal container_proc->final_disposal end Disposal Complete final_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-1,4-dimethoxybenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Hazards: this compound is considered hazardous. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] It is harmful if swallowed.[2][4]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionCitation
Eyes/Face Chemical safety goggles or glasses with side shields.[4][5][6]
Skin Chemical-resistant gloves (e.g., Neoprene) and protective clothing, such as a lab coat or chemical apron, to prevent skin contact.[4][5][6][7]
Respiratory Under normal use with adequate ventilation, no respiratory protection is typically needed. For large-scale operations, emergencies, or if irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[4][5][6]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes.[1][4][7]

  • Do not breathe in mist, vapors, or spray.[1][4][7]

  • Ensure adequate ventilation in the work area.[2][5][6] Facilities should be equipped with an eyewash station and a safety shower.[4][8]

  • Store in a cool, dry, and well-ventilated place.[1][4][5]

  • Keep the container tightly closed when not in use.[1][4][5]

  • Incompatible with strong oxidizing agents.[1][4]

Accidental Release Measures: In case of a spill, absorb the material with an inert substance like sand, silica gel, or earth.[1][4][7] Collect the absorbed material and place it into a suitable, closed container for disposal.[1][4][7]

Disposal: Dispose of the chemical and its container in accordance with all applicable regional, national, and local laws and regulations.[1][5] Do not reuse the empty container.[5] It should be disposed of at an approved waste disposal plant.[1][9]

First Aid Measures

Immediate first aid is critical in case of exposure. The following table outlines the necessary steps.

Exposure RouteFirst Aid ProcedureCitation
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][4][5]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1][4][5]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[1][4][6]
Ingestion Do NOT induce vomiting. Clean the mouth with water. If the person feels unwell, call a poison center or doctor.[1][5][8]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area B->C Proceed to handling D Handle this compound C->D E Store in a cool, dry, well-ventilated area D->E After handling F Decontaminate work area E->F G Remove and clean/dispose of PPE F->G H Dispose of waste in a labeled, sealed container G->H Waste generated I Follow institutional and regulatory disposal procedures H->I

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.